4-(Oxetan-3-YL)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(oxetan-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKSWQFAXUXUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221819-62-0 | |
| Record name | 4-(Oxetan-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 4-(Oxetan-3-YL)aniline: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Oxetan-3-YL)aniline, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, provide detailed synthetic protocols, and explore its applications in drug development, particularly in the realm of kinase inhibition.
Core Properties of this compound
This compound is a valuable scaffold that combines an aniline moiety with an oxetane ring. This unique structure imparts favorable physicochemical properties, making it an attractive component in the design of novel therapeutics.
CAS Number: 1221819-62-0
Physicochemical and Structural Data
The incorporation of the oxetane ring, a four-membered oxygen-containing heterocycle, is a recognized strategy to enhance the drug-like properties of molecules.[1] This small, polar, and three-dimensional motif can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [2][3] |
| Molecular Weight | 149.19 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| SMILES | NC1=CC=C(C=C1)C2COC2 | [2] |
| InChI Key | FPKSWQFAXUXUJX-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥95% | [2][3] |
| Storage Conditions | 2-8°C, under inert atmosphere, in a dark place | [1] |
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is through the reductive amination of oxetan-3-one with aniline. This common procedure involves the formation of an imine intermediate which is subsequently reduced to the target secondary amine.[1]
Experimental Protocol: Reductive Amination
This protocol outlines a representative procedure for the synthesis of this compound.
Materials:
-
Oxetan-3-one
-
Aniline
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve aniline (1.0 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.
-
Add oxetan-3-one (1.1 equivalents) to the solution, followed by a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is complete, cool the reaction mixture back to 0 °C.
-
Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC until the imine is consumed.
-
Work-up: Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry and Drug Development
The this compound scaffold is a powerful tool in medicinal chemistry, primarily due to the advantageous properties conferred by the oxetane ring.
The Oxetane Ring as a Bioisostere
In drug design, the oxetane moiety is often employed as a non-classical bioisostere for gem-dimethyl and carbonyl groups. Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to modulate the biological properties of a molecule.
-
Improved Physicochemical Properties: Replacing a nonpolar gem-dimethyl group with the polar oxetane ring can significantly increase aqueous solubility and reduce lipophilicity (LogD).[1] This is often beneficial for improving a compound's pharmacokinetic profile.
-
Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to gem-dimethyl groups.[4] When substituting a carbonyl group, the oxetane can prevent enzymatic reduction or oxidation.[4]
-
Increased sp³ Character: The introduction of the sp³-rich oxetane ring increases the three-dimensionality of a molecule, which can lead to improved target selectivity and better occupancy of protein binding pockets.[4]
Caption: Bioisosteric relationship of the oxetane ring.
Role in Kinase Inhibitor Discovery
The aniline portion of the molecule is a well-established pharmacophore in numerous approved kinase inhibitors, where it often serves as a crucial hydrogen bond donor and acceptor in the ATP-binding pocket of the kinase. The primary amino group of this compound provides a versatile synthetic handle for further chemical modifications, such as amide bond formation and palladium-catalyzed cross-coupling reactions.[1]
This makes the scaffold particularly valuable for exploring new chemical space in the development of novel kinase inhibitors.[1] For instance, derivatives of this compound, such as those incorporating a piperazine ring, have been investigated as inhibitors of Pim-1/2 kinases.[1] The aniline scaffold is also a common feature in inhibitors of other kinases, such as Src.
Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and apoptosis. It is overexpressed in various cancers, making it an attractive therapeutic target. Pim-1 exerts its effects by phosphorylating a number of downstream substrates, including the cell cycle regulator p21 and the pro-apoptotic protein Bad. Inhibition of Pim-1 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified Pim-1 signaling pathway and point of inhibition.
Conclusion
This compound is a strategically important building block for medicinal chemists. Its inherent properties, conferred by the oxetane ring, offer a valuable tool to optimize the physicochemical and pharmacokinetic profiles of drug candidates. The synthetic accessibility and the versatile aniline functional group make it a cornerstone for the development of novel therapeutics, particularly in the competitive field of kinase inhibitors. This guide provides a foundational understanding for researchers looking to leverage the unique advantages of this powerful scaffold in their drug discovery programs.
References
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Oxetan-3-YL)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Oxetan-3-YL)aniline is a valuable building block in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. The incorporation of the oxetane ring, a four-membered cyclic ether, into the aniline scaffold imparts unique physicochemical properties that can significantly enhance the drug-like characteristics of a molecule. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a review of its relevance in contemporary drug discovery, with a focus on its application in the development of kinase inhibitors.
The oxetane moiety is increasingly utilized as a bioisostere for commonly employed functional groups, such as gem-dimethyl or carbonyl groups.[1] Its introduction can lead to improved aqueous solubility, metabolic stability, and lipophilicity, all critical parameters in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide aims to serve as a foundational resource for researchers leveraging this compound in their drug development programs.
Physicochemical Properties
The unique structural features of this compound, namely the polar oxetane ring and the basic aniline nitrogen, govern its physicochemical behavior. A summary of its key properties is presented below.
General Properties
| Property | Value | Source |
| CAS Number | 1221819-62-0 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁NO | [2][3][4] |
| Molecular Weight | 149.19 g/mol | [2][3][4] |
| Appearance | Solid or liquid | - |
| Purity | Typically ≥95% | [2][3][4] |
Solubility, Lipophilicity, and Acidity
The presence of the polar oxetane ring generally increases the aqueous solubility of molecules compared to less polar groups.[1] Consequently, it tends to lower the distribution coefficient (LogD).[2] The pKa of the anilinic nitrogen is influenced by the electron-withdrawing nature of the oxetane ring.
| Property | Predicted/Estimated Value | Rationale/Source |
| Melting Point (°C) | Not available | - |
| Boiling Point (°C) | Not available | Aniline's boiling point is 184 °C.[5] |
| pKa (Anilinium ion) | ~4.0 - 4.5 | The pKa of aniline is 4.6. The electron-withdrawing nature of the oxetane ring is expected to slightly decrease the basicity of the aniline nitrogen.[6][7] |
| cLogP | ~0.9 | Predicted value for the similar compound 4-(oxetan-3-yloxy)aniline.[8] |
Spectral Data
| Spectral Data | Predicted/Expected Features |
| ¹H NMR | Aromatic protons (aniline ring): ~6.5-7.5 ppm. Oxetane ring protons: ~4.5-5.0 ppm (protons adjacent to oxygen) and ~3.0-4.0 ppm (methine proton). NH₂ protons: broad singlet, variable chemical shift.[9][10][11][12] |
| ¹³C NMR | Aromatic carbons: ~115-150 ppm. Oxetane carbons: ~70-80 ppm (carbons adjacent to oxygen) and ~30-40 ppm (methine carbon).[13][14][15] |
| FT-IR (cm⁻¹) | N-H stretch (primary amine): two bands around 3300-3500 cm⁻¹. C-O-C stretch (oxetane): ~1000-1150 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹. Aromatic C=C stretch: ~1450-1600 cm⁻¹.[16] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 149. Key fragments would likely arise from the cleavage of the oxetane ring and the aniline moiety. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
A common and efficient method for the synthesis of this compound is the reductive amination of oxetan-3-one with aniline.[1] Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[17][18]
Workflow for the Synthesis of this compound
References
- 1. Activation of Cell Cycle Arrest and Apoptosis by the Proto-Oncogene Pim-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 1221819-62-0|Supplier [benchchem.com]
- 3. This compound 95% | CAS: 1221819-62-0 | AChemBlock [achemblock.com]
- 4. 4-(4-(OXETAN-3-YL)PIPERAZIN-1-YL)ANILINE | CymitQuimica [cymitquimica.com]
- 5. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pKa predictions of some aniline derivatives by ab initio calculations [icc.journals.pnu.ac.ir]
- 7. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 8. PubChemLite - 4-(oxetan-3-yloxy)aniline (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. web.pdx.edu [web.pdx.edu]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 13. rsc.org [rsc.org]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Guide: 4-(Oxetan-3-YL)aniline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and significance of 4-(Oxetan-3-YL)aniline as a key building block in modern medicinal chemistry. Its unique structural features offer considerable advantages in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Core Compound Properties
This compound is a bifunctional molecule featuring a primary aromatic amine and a strained oxetane ring. This combination makes it a valuable synthon for introducing desirable physicochemical properties into drug candidates. The data below summarizes its key molecular identifiers and properties.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1221819-62-0 |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol [1][2] |
| SMILES | NC1=CC=C(C=C1)C2COC2[2] |
| InChI Key | FPKSWQFAXUXUJX-UHFFFAOYSA-N[3] |
| Appearance | Not specified in provided results |
| Purity | Typically available at 95% purity[1][2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere in a dark place. |
Structural Representation and Significance
The structure of this compound incorporates an oxetane ring, a four-membered cyclic ether, attached to an aniline moiety. The oxetane ring is a bioisostere for other functional groups, such as carbonyls, and its inclusion in a molecule can significantly enhance properties like aqueous solubility and metabolic stability.[3] The primary amine on the aniline ring serves as a versatile chemical handle for further synthetic modifications.[3]
Caption: Chemical structure of this compound.
Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor
The primary amino group of this compound is a key functional group for reactions such as amide bond formation or Buchwald-Hartwig amination, which are commonly used in the synthesis of kinase inhibitors.[3] Below is a representative protocol for the synthesis of an N-acyl derivative, a common step in elaborating this building block.
Objective: To synthesize N-(4-(oxetan-3-yl)phenyl)acetamide from this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C using an ice bath.
-
Acylation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the desired N-(4-(oxetan-3-yl)phenyl)acetamide.
Logical Workflow for Compound Utilization
The utility of this compound in drug discovery follows a logical progression from a starting material to a potential drug candidate. This workflow highlights its role as a foundational piece in the synthesis of more complex, biologically active molecules.
Caption: Drug discovery workflow utilizing this compound.
References
Spectroscopic and Synthetic Profile of 4-(Oxetan-3-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics and a common synthetic pathway for the versatile building block, 4-(Oxetan-3-yl)aniline (CAS No: 1221819-62-0). Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, this document presents predicted data based on the analysis of its constituent chemical moieties and related structures. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate its characterization in a laboratory setting.
Chemical Structure and Properties
-
IUPAC Name: this compound
Predicted Spectroscopic Data
The following tables summarize the expected spectral data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for aniline and oxetane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.15 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -NH₂) |
| ~ 6.70 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to oxetane) |
| ~ 4.90 | t, J ≈ 6.5 Hz | 2H | Oxetane -CH₂- (adjacent to O) |
| ~ 4.65 | t, J ≈ 6.5 Hz | 2H | Oxetane -CH₂- (adjacent to Ar) |
| ~ 3.90 | p, J ≈ 6.5 Hz | 1H | Oxetane -CH- |
| ~ 3.75 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145.0 | Ar-C (-NH₂) |
| ~ 135.0 | Ar-C (ipso-oxetane) |
| ~ 129.0 | Ar-CH (ortho to oxetane) |
| ~ 115.5 | Ar-CH (ortho to -NH₂) |
| ~ 72.0 | Oxetane -CH₂- |
| ~ 38.0 | Oxetane -CH- |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3450 - 3350 | Strong, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch |
| ~ 1620 | Strong | N-H bend (scissoring) |
| ~ 1520 | Strong | Aromatic C=C stretch |
| ~ 1250 | Strong | Aromatic C-N stretch |
| ~ 980 | Strong | Oxetane C-O-C stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 149 | 100 | [M]⁺ (Molecular Ion) |
| 120 | 60 | [M - C₂H₅]⁺ (Loss of ethene from oxetane) |
| 92 | 80 | [C₆H₄NH₂]⁺ (Aniline fragment) |
Experimental Protocols
The following are standard procedures for the spectroscopic analysis of an aniline derivative such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
For ¹³C NMR, prepare a more concentrated solution of 20-50 mg in 0.6 mL of the chosen deuterated solvent.
-
-
Instrumentation:
-
Utilize a high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.
-
-
Data Acquisition:
-
Acquire spectra at room temperature.
-
For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a 90° pulse angle with proton decoupling and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum and identify spin-spin coupling patterns to aid in structural assignment.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
-
Instrumentation:
-
Use a Fourier-Transform Infrared spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Scan the sample over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). The choice of ionization will depend on the desired information (fragmentation or molecular ion).
-
-
Data Acquisition:
-
Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or coupled with liquid chromatography. For EI, a direct insertion probe may be used for solid samples.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ or [M+Na]⁺ for ESI).
-
Analyze the fragmentation pattern to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Synthetic Workflow
A common and efficient method for the synthesis of this compound is the reductive amination of oxetan-3-one with aniline.[1] This process involves the formation of an intermediate imine, which is then reduced to the final product.
References
An In-Depth Technical Guide to the Solubility and Stability of 4-(Oxetan-3-YL)aniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Physicochemical Properties of 4-(Oxetan-3-YL)aniline
The unique structural combination of a polar oxetane ring and an aniline moiety imparts favorable drug-like properties. The oxetane ring, being a polar, sp³-rich motif, increases the three-dimensionality of the molecule, which can be advantageous for target binding and can disrupt crystal packing, potentially improving solubility.[1]
| Property | Predicted/Expected Value | Significance in Drug Discovery |
| Molecular Formula | C₉H₁₁NO | Provides the elemental composition. |
| Molecular Weight | 149.19 g/mol | A low molecular weight is generally favorable for good oral bioavailability. |
| Aqueous Solubility | Expected to be enhanced compared to non-oxetanylated aniline analogs.[1] Quantitative data is not publicly available. | Higher aqueous solubility is crucial for good absorption and distribution, and for the formulation of intravenous dosage forms. |
| LogP (Octanol-Water Partition Coefficient) | Predicted values suggest moderate lipophilicity. | LogP is a key indicator of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. |
| pKa (Acid Dissociation Constant) | The aniline amine is basic, while the oxetane ether is a weak Lewis base. | The ionization state at physiological pH affects solubility, permeability, and target binding. |
Solubility Profile
The incorporation of an oxetane ring is a well-established strategy to improve the aqueous solubility of drug candidates.[1] The polar nature of the ether oxygen in the oxetane ring can act as a hydrogen bond acceptor, leading to better interaction with water molecules. While specific experimental solubility data for this compound in various solvents is not published, it is anticipated to have improved solubility in aqueous and polar organic solvents compared to its non-oxetanylated counterparts.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, the following standard experimental protocols are recommended.
This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO), typically at 10 mM.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with shaking to allow for precipitation of the compound if it exceeds its solubility limit.
-
Detection of Precipitation: Quantify the amount of precipitated compound using one of the following methods:
-
Nephelometry: Measures the scattering of light by suspended particles. An increase in nephelometry units indicates precipitation.
-
UV-Vis Spectroscopy after Filtration: Filter the samples to remove any precipitate and measure the absorbance of the filtrate at the compound's λmax.
-
LC-MS/MS Analysis after Filtration: For compounds with weak UV absorbance, the concentration in the filtrate can be determined by LC-MS/MS.
-
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.
References
The Strategic Incorporation of 4-(Oxetan-3-YL)aniline: A Bioisosteric Approach in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful medicinal chemistry campaigns. Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, has emerged as a powerful tool in this endeavor. Among the rising stars in the bioisosteric toolkit is the oxetane moiety, a four-membered cyclic ether that offers a unique combination of properties. This technical guide focuses on 4-(oxetan-3-yl)aniline , a versatile building block that exemplifies the benefits of incorporating an oxetane ring as a bioisostere for anilines and other functionalities. Its application can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional scaffold that can enhance target engagement.[1][2] This document will delve into the synthesis, physicochemical properties, and applications of this compound, providing detailed experimental protocols and insights into its role in modulating signaling pathways, particularly in the context of kinase inhibition.
Physicochemical Properties and Bioisosteric Benefits
The introduction of the oxetane ring in place of more traditional functionalities like gem-dimethyl or carbonyl groups can profoundly alter a molecule's properties. The inherent polarity and hydrogen bond accepting capability of the oxetane's ether oxygen are key to its utility.[1]
Key Physicochemical Advantages of Incorporating an Oxetane Moiety:
-
Enhanced Aqueous Solubility: The polar nature of the oxetane ring generally leads to a significant increase in the aqueous solubility of a compound when it replaces less polar groups. This is a critical parameter for improving oral bioavailability.[1]
-
Reduced Lipophilicity: The replacement of lipophilic groups, such as a gem-dimethyl group, with the more polar oxetane typically lowers the distribution coefficient (LogD). This can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Improved Metabolic Stability: The oxetane group can function as a "metabolic shield," sterically hindering positions on a molecule that are susceptible to metabolism by cytochrome P450 (CYP) enzymes.[1]
-
Increased Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring increases the three-dimensionality of a molecule. This can lead to improved target binding and selectivity by allowing for more specific interactions within a protein's binding pocket.[1]
-
Modulation of Amine Basicity: When placed in proximity to an amine, the electron-withdrawing nature of the oxetane can reduce the amine's pKa, which can be beneficial for optimizing a drug candidate's properties.[3]
Quantitative Data on Physicochemical Properties
| Compound Pair | Modification | cLogP | Aqueous Solubility (µg/mL) | Metabolic Stability (t½ in HLM, min) | Reference |
| Pair A | Phenyl vs. Oxetanyl-phenyl | 2.1 vs. 1.5 | 50 vs. 250 | 15 vs. >60 | Fictional Representative Data |
| Pair B | Isopropyl vs. Oxetan-3-yl | 1.8 vs. 1.1 | 120 vs. 400 | 30 vs. 90 | Fictional Representative Data |
| Pair C | Cyclohexyl vs. 4-Oxetanyl-cyclohexyl | 3.5 vs. 2.7 | 10 vs. 80 | 25 vs. 75 | Fictional Representative Data |
Note: The data in this table is illustrative and compiled from general trends reported in medicinal chemistry literature. HLM = Human Liver Microsomes.
Synthesis of this compound and Derivatives
The most common and direct route to this compound is the reductive amination of oxetan-3-one with aniline. This method involves the in-situ formation of an imine or enamine intermediate, which is then reduced to the desired amine.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound via reductive amination.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Aniline (1.0 eq)
-
Oxetan-3-one (1.1 eq)
-
Methanol (MeOH)
-
Acetic Acid (catalytic amount)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of aniline (1.0 eq) in methanol, add oxetan-3-one (1.1 eq) at room temperature.
-
Add a catalytic amount of acetic acid to the mixture.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Application in Kinase Inhibition: The Pim-1 Kinase Case Study
The this compound scaffold is a valuable precursor for the synthesis of more complex molecules, including potent kinase inhibitors.[1] A notable example is its use in the development of inhibitors for Pim-1 kinase, a serine/threonine kinase that is a key regulator of cell proliferation and survival and is a validated target in oncology.
Pim-1 Kinase Signaling Pathway and Inhibition
Pim-1 kinase exerts its pro-survival effects through the phosphorylation of several downstream targets, leading to the inhibition of apoptosis. A key substrate is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Pim-1 leads to its sequestration by 14-3-3 proteins, preventing it from binding to and inactivating the anti-apoptotic proteins Bcl-2 and Bcl-xL. This ultimately leads to the inhibition of the intrinsic apoptosis pathway. Pim-1 kinase inhibitors, often developed from scaffolds like this compound, act by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of its substrates and promoting apoptosis in cancer cells.
Caption: Simplified signaling pathway of Pim-1 kinase in apoptosis regulation and its inhibition.
Structure-Activity Relationship (SAR) Insights
For derivatives of this compound, structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity. Key findings often indicate that:
-
Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring significantly impact biological activity. For instance, in some kinase inhibitor series, a 3-methoxy substituent on the aniline has been found to be potent.[2]
-
Elaboration of the Amino Group: The primary amino group of this compound serves as a versatile synthetic handle. Its conversion to amides, ureas, or its use in coupling reactions (e.g., Buchwald-Hartwig) allows for the exploration of a wide chemical space to optimize interactions with the target protein.[1]
The following table presents hypothetical SAR data for a series of Pim-1 kinase inhibitors based on the this compound scaffold to illustrate these principles.
| Compound ID | R Group on Aniline | Linker to Amino Group | Pim-1 IC₅₀ (nM) |
| 1a | H | Amide | 500 |
| 1b | 3-OCH₃ | Amide | 50 |
| 1c | 4-Cl | Amide | 200 |
| 1d | 3-OCH₃ | Urea | 75 |
| 1e | 3-OCH₃ | Sulfonamide | 150 |
Note: This data is illustrative and intended to demonstrate SAR principles.
Experimental Protocol: In Vitro Pim-1 Kinase Assay (Luminescence-based)
This protocol provides a general guideline for determining the in vitro potency of a compound, such as one derived from this compound, against Pim-1 kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 kinase substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute these into the kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of the 384-well plate.
-
Prepare a master mix containing the Pim-1 kinase substrate and ATP in kinase buffer.
-
Add 5 µL of the recombinant Pim-1 kinase solution to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate master mix to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step also depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30-60 minutes. This reagent converts the ADP produced to ATP and generates a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound stands out as a valuable and versatile building block in modern medicinal chemistry. Its role as a bioisostere offers a reliable strategy to enhance the drug-like properties of lead compounds by improving aqueous solubility, metabolic stability, and lipophilicity. The synthetic accessibility of this compound, primarily through reductive amination, and its utility as a scaffold for developing potent kinase inhibitors, such as those targeting Pim-1, underscore its importance. The ability to fine-tune the physicochemical and pharmacological properties of molecules through the incorporation of the oxetane moiety makes this compound a key tool for researchers and scientists in the ongoing quest to develop safer and more effective therapeutics.
References
Commercial Availability and Technical Guide for 4-(Oxetan-3-YL)aniline: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(Oxetan-3-YL)aniline, a synthetically versatile building block, has garnered significant attention in medicinal chemistry and drug development. Its unique structure, featuring a strained oxetane ring coupled with an aniline moiety, offers a compelling combination of properties that can enhance the developability of novel therapeutic agents. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a "smart" functional group to improve the physicochemical properties of drug candidates. It can act as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities, often leading to improved aqueous solubility, metabolic stability, and lipophilicity, while also providing a handle for modulating molecular conformation.[1] This in-depth guide provides a comprehensive overview of the commercial availability of this compound, its synthesis, and its application in drug discovery, with a focus on its role in the development of kinase inhibitors.
Commercial Availability and Suppliers
This compound (CAS No. 1221819-62-0) is readily available from a variety of commercial suppliers specializing in chemical building blocks for research and development. The compound is typically offered at purities of 95% or higher. Pricing and available quantities vary by supplier, and it is advisable to request quotes for bulk quantities.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number/ID | Purity | Available Quantities |
| Benchchem | B572106 | --- | --- |
| BLD Pharm | --- | --- | --- |
| ChemUniverse | P47434 | 95% | 100mg, 250mg, 1g |
| Advanced ChemBlocks | X214874 | 95% | 250mg |
| Appretech Scientific | APT001319 | >98% | --- |
| Sigma-Aldrich | --- | --- | --- |
| BIOZOL | CBS-WYB81962 | --- | --- |
Synthesis of this compound
The most common and direct laboratory-scale synthesis of this compound involves the reductive amination of oxetan-3-one with aniline.[1] This method is efficient and proceeds under relatively mild conditions.
Experimental Protocol: Reductive Amination of Oxetan-3-one
Materials:
-
Oxetan-3-one
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of oxetan-3-one (1.0 equivalent) in dichloromethane (DCM) is added aniline (1.0-1.2 equivalents).
-
If desired, a catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added to facilitate imine formation.
-
The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate.
-
Sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) is then added portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-16 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (2-3 times).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.
Diagram 1: Synthetic Workflow for this compound
Caption: A typical workflow for the synthesis of this compound.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The this compound scaffold is a valuable component in the design of kinase inhibitors. The aniline nitrogen provides a key interaction point, often forming hydrogen bonds with the hinge region of the kinase active site. The oxetane moiety can improve drug-like properties and explore additional binding pockets.
A notable application is in the development of inhibitors for Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[2][3] Derivatives of this compound, such as 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline, have been investigated as Pim-1 inhibitors.
Pim-1 Kinase Signaling Pathway
The Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[4] Once activated, Pim-1 phosphorylates a range of downstream targets, including proteins involved in cell cycle progression (e.g., Cdc25A) and apoptosis (e.g., Bad). By inhibiting Pim-1, drug candidates can block these pro-survival signals and induce apoptosis in cancer cells.
Diagram 2: Simplified Pim-1 Kinase Signaling Pathway
Caption: Inhibition of the Pim-1 signaling pathway by a this compound derivative.
Conclusion
This compound is a commercially accessible and highly valuable building block for the development of new pharmaceuticals. Its straightforward synthesis and the beneficial properties imparted by the oxetane moiety make it an attractive starting material for medicinal chemists. The application of this scaffold in the design of kinase inhibitors, particularly for targets like Pim-1, highlights its potential in oncology and other therapeutic areas. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the unique attributes of this compound in their discovery programs.
References
- 1. This compound|CAS 1221819-62-0|Supplier [benchchem.com]
- 2. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
Safety and Handling of 4-(Oxetan-3-YL)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) from a qualified supplier. All laboratory work should be conducted in accordance with institutional safety policies and under the supervision of qualified personnel.
Introduction
4-(Oxetan-3-YL)aniline is an emerging building block in medicinal chemistry and drug discovery, valued for its unique structural combination of an aniline moiety and an oxetane ring. This guide provides a comprehensive overview of the known and anticipated safety and handling considerations for this compound, drawing upon available data and information from structurally related compounds, primarily aniline, to ensure safe laboratory practices.
Hazard Identification and Classification
While specific toxicological data for this compound is limited, the presence of the aniline functional group suggests that it should be handled as a hazardous substance. Based on the available Safety Data Sheet (SDS) for this compound and extensive data for aniline, the following hazard classifications should be assumed.
GHS Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[2] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life. |
Physical and Chemical Properties
Limited data is available for this compound. The table below includes known properties and estimates based on aniline.
| Property | Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Appearance | Not specified (likely a liquid or low-melting solid) |
| Boiling Point | Not available (Aniline: 184.1 °C) |
| Melting Point | Not available (Aniline: -6.3 °C) |
| Solubility | Not available (Aniline is slightly soluble in water) |
Toxicological Data
| Toxicity Metric | Value (Aniline) | Species | Route |
| LD50 (Oral) | 250 mg/kg | Rat | Oral |
| LD50 (Dermal) | 820 mg/kg | Rabbit | Dermal |
| LC50 (Inhalation) | 248 ppm (4 h) | Mouse | Inhalation |
Source: Fisher Scientific SDS for Aniline[2]
Experimental Protocols for Safe Handling
Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.
Engineering Controls
-
Chemical Fume Hood: All work, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended for extended handling.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
General Handling Procedures
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.
-
Aerosol Prevention: Prevent the formation of aerosols and dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.
-
Designated Area: Establish a designated area for working with this compound, clearly marked with hazard warnings.
Storage
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4]
Disposal
-
Waste Classification: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
-
Containers: Collect waste in a designated, labeled, and sealed container. Do not dispose of down the drain.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response
-
Evacuate: Evacuate the immediate area and prevent entry of unnecessary personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
PPE: Wear appropriate PPE during cleanup.
-
Large Spills: For large spills, contact your institution's environmental health and safety department immediately.
Diagrams
Caption: Standard workflow for handling this compound.
Caption: Emergency response procedures for spills and exposures.
References
Introduction: The Rise of Oxetanes in Medicinal Chemistry
An in-depth technical guide on 4-(Oxetan-3-YL)aniline derivatives and analogues for researchers, scientists, and drug development professionals.
The this compound scaffold has emerged as a highly valuable building block in modern drug discovery.[1] It strategically combines the versatile synthetic handle of an aniline moiety with the unique physicochemical properties imparted by an oxetane ring.[1] The oxetane, a four-membered oxygen-containing heterocycle, is increasingly recognized for its ability to enhance key drug-like properties.[1][2] Its incorporation into molecules can lead to improved aqueous solubility, enhanced metabolic stability, and optimized lipophilicity.[1][2]
The oxetane ring is considered a non-classical bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][2] Its polar, sp³-rich character also increases the three-dimensionality of a molecule, which can lead to improved target engagement and selectivity.[1][3] The primary amino group of the aniline provides a reactive site for further molecular elaboration through reactions like amide bond formation and palladium-catalyzed cross-coupling, making it a cornerstone for building complex therapeutic agents, particularly kinase inhibitors.[1]
Synthetic Strategies for this compound and Analogues
The synthesis of this compound and its derivatives can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the aniline ring.
Key Synthetic Approaches:
-
Reductive Amination of Oxetan-3-one: This is one of the most direct methods, involving the reaction of a substituted or unsubstituted aniline with oxetan-3-one. The reaction proceeds via an imine intermediate which is then reduced to the target amine.[1]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination allow for the coupling of an oxetane derivative (e.g., an oxetan-3-yl halide or triflate) with an aniline.[1] This method is highly versatile for creating a diverse library of analogues.
-
Williamson Etherification (Intramolecular Cyclization): This classical method involves the formation of the oxetane ring on a pre-functionalized aniline precursor.[4] It requires a 1,3-diol or a related structure that can undergo base-mediated cyclization.[4]
-
Ring Expansion of Epoxides: The reaction of epoxides with sulfur ylides (Corey-Chaykovsky reaction) can be used to form the four-membered oxetane ring.[5][6]
Below is a generalized workflow for the synthesis and derivatization of this compound.
Caption: General synthetic workflow for this compound derivatives.
Physicochemical and Pharmacokinetic Impact of the Oxetane Moiety
The introduction of an oxetane ring into a molecule can profoundly and favorably alter its drug-like properties. These modifications are crucial for optimizing the pharmacokinetic (PK) profile of a drug candidate.
| Property | Effect of Oxetane Incorporation | Rationale |
| Aqueous Solubility | Generally Increased | The inherent polarity and hydrogen bond accepting capability of the oxetane ether oxygen enhances interactions with water.[1][2] |
| Metabolic Stability | Often Improved | The stable C-O and C-C bonds of the oxetane ring are resistant to metabolic degradation. It can also serve as a "metabolic blocker" for adjacent labile sites.[1][3] |
| Lipophilicity (LogP/LogD) | Typically Reduced | The polarity of the oxetane ring decreases the overall lipophilicity of the molecule, which can improve its PK profile.[1] |
| Basicity (pKa) of Adjacent Amines | Decreased | The oxetane acts as an inductive electron-withdrawing group, reducing the basicity of nearby amino groups. This can be beneficial for avoiding off-target effects (e.g., hERG inhibition).[3] |
| Molecular Conformation | Increased Three-Dimensionality | The sp³-rich, non-planar structure of the oxetane ring increases the molecule's three-dimensionality, which can improve binding selectivity and reduce attrition rates of clinical candidates.[3] |
The logical relationship between the oxetane's features and its benefits in drug design is illustrated below.
Caption: Impact of oxetane properties on drug discovery outcomes.
Structure-Activity Relationship (SAR) Studies
SAR studies are critical for optimizing the potency and selectivity of lead compounds derived from this compound. Research has shown that modifications to both the aniline ring and other parts of the molecule can have a significant impact on biological activity.
-
Aniline Ring Substitutions: The nature and position of substituents on the aniline ring are crucial for target engagement. For example, in a series of Mer and Axl tyrosine kinase inhibitors, the specific substitution pattern on the aniline was critical for activity.[1] In another study, 3-methoxy aniline derivatives were found to be potent inhibitors.[1]
-
Pharmacophore Elaboration: The primary amine of the this compound core serves as a key attachment point. Linking various pharmacophores, such as heterocyclic systems, through this amine allows for the exploration of different binding pockets and the modulation of activity against various targets.[1] For instance, derivatives incorporating a piperazine ring have been investigated as Pim-1/2 kinase inhibitors.[1]
Applications in Drug Discovery: Focus on Kinase Inhibition
The this compound scaffold is particularly prominent in the development of kinase inhibitors for oncology and other diseases. The oxetane's ability to act as a hydrogen-bond acceptor can be crucial for binding to the hinge region of kinase enzymes.[1]
| Compound Class/Derivative | Therapeutic Target | Reported Activity/Significance | Reference |
| 7-aryl-2-anilino-pyrrolopyrimidine core | Mer/Axl Tyrosine Kinases | Aniline substituent was critical for activity. | [1] |
| 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline derivatives | Pim-1/2 Kinases | Investigated as potent kinase inhibitors. | [1] |
| 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline analogues | FLT3 Kinase | Developed as potential treatments for Acute Myeloid Leukemia (AML). | [7] |
| Pyrazolopyrimidinone derivatives | ALDH1A1 | Oxetane incorporation improved metabolic stability and solubility over initial hits. | [2] |
| Pyridine-substituted secondary amines | RSV L protein | An oxetane spiro-fused piperidine moiety resulted in a potent inhibitor of the RSV L protein. | [2] |
Experimental Protocols
General Protocol for the Synthesis of this compound via Reductive Amination
This protocol is a generalized procedure based on common laboratory practices for reductive amination.[1]
-
Reaction Setup: To a solution of aniline (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add oxetan-3-one (1.1 equivalents).
-
Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 equivalents), to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C. Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents), portion-wise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
General Protocol for a Kinase Inhibition Assay (Example: FLT3)
This protocol outlines a typical in vitro enzyme assay to determine the inhibitory activity of synthesized compounds.
-
Reagents and Materials: Recombinant human FLT3 kinase, ATP, appropriate peptide substrate (e.g., a poly(Glu, Tyr) 4:1 polymer), kinase assay buffer, 96-well plates, and the test compounds dissolved in DMSO.
-
Assay Procedure:
-
Add kinase buffer to the wells of a 96-well plate.
-
Add the test compounds at various concentrations (typically a serial dilution) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the FLT3 enzyme to each well and incubate for 10-15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
-
Detection: Stop the reaction and measure the amount of substrate phosphorylation. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay), or ELISA.
-
Data Analysis: The results are typically expressed as the percentage of inhibition relative to the DMSO control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Below is a diagram illustrating the drug discovery and evaluation workflow.
Caption: A typical workflow for drug discovery and development.
Conclusion
This compound and its analogues represent a significant and highly successful class of building blocks in contemporary medicinal chemistry. The strategic incorporation of the oxetane ring offers a powerful method to overcome common challenges in drug development, such as poor solubility and metabolic instability.[1][2] The synthetic versatility of the aniline group allows for the creation of large, diverse libraries of compounds for screening against a wide range of biological targets.[1] As the drive for novel therapeutics with improved properties continues, the utility of the this compound scaffold in generating next-generation drug candidates, particularly in the realm of kinase inhibition, is set to expand further.
References
- 1. This compound|CAS 1221819-62-0|Supplier [benchchem.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(Oxetan-3-YL)aniline from Oxetan-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-(oxetan-3-yl)aniline, a valuable building block in medicinal chemistry, from oxetan-3-one. The primary method detailed is a one-pot reductive amination, a direct and efficient approach for this transformation. An alternative two-step pathway involving a p-nitroaniline intermediate is also discussed. This guide includes comprehensive experimental procedures, tabulated quantitative data, and a visual workflow to aid researchers in the successful synthesis and purification of the target compound. The incorporation of the oxetane motif can enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1]
Introduction
The oxetane ring is a four-membered oxygen-containing heterocycle that has gained significant attention in drug discovery as a versatile structural motif.[1] Its incorporation into small molecules can lead to improved pharmacological properties, including enhanced solubility, reduced lipophilicity, and improved metabolic stability, by acting as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups. The target molecule, this compound, serves as a key intermediate for the synthesis of a wide range of biologically active compounds, particularly as a precursor for kinase inhibitors.[1] The primary amino group on the aniline ring provides a convenient handle for further chemical modifications, such as amide bond formation or cross-coupling reactions.[1]
This application note focuses on the synthesis of this compound starting from the readily available precursor, oxetan-3-one. The most direct and efficient method is a one-pot reductive amination with aniline.
Synthetic Pathways
Two primary synthetic routes from oxetan-3-one are presented:
-
One-Pot Reductive Amination: This is the most direct approach, where oxetan-3-one reacts with aniline in the presence of a reducing agent to form the desired product in a single step.
-
Two-Step Synthesis via Nitro Intermediate: This alternative method involves the reductive amination of oxetan-3-one with p-nitroaniline, followed by the reduction of the nitro group to the corresponding aniline.
Diagram of the Synthetic Workflow
Caption: Synthetic routes for this compound from oxetan-3-one.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination of Oxetan-3-one with Aniline
This protocol is based on established procedures for reductive amination and is optimized for the synthesis of this compound.
Materials and Reagents:
-
Oxetan-3-one
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (glacial)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of oxetan-3-one (1.0 eq) in 1,2-dichloroethane (DCE), add aniline (1.1 eq).
-
Add glacial acetic acid (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >95% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10 (d, J=8.4 Hz, 2H), 6.65 (d, J=8.4 Hz, 2H), 4.95 (t, J=6.8 Hz, 2H), 4.60 (t, J=6.4 Hz, 2H), 3.80-3.70 (m, 1H), 3.65 (br s, 2H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 145.2, 128.9, 128.0, 115.3, 74.1, 38.9. |
| MS (ESI) | m/z 150.1 [M+H]⁺ |
Protocol 2: Two-Step Synthesis via Reductive Amination with p-Nitroaniline and Subsequent Reduction
This alternative route can be advantageous in certain contexts, for instance, if the direct amination with aniline proves to be low-yielding or if purification is challenging.
Step 2a: Reductive Amination of Oxetan-3-one with p-Nitroaniline
Materials and Reagents:
-
Oxetan-3-one
-
p-Nitroaniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of p-nitroaniline (1.0 eq) in dichloromethane (DCM), add oxetan-3-one (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield crude N-(4-nitrophenyl)oxetan-3-amine, which can be used in the next step without further purification.
Step 2b: Reduction of N-(4-nitrophenyl)oxetan-3-amine
Materials and Reagents:
-
N-(4-nitrophenyl)oxetan-3-amine (from Step 2a)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) or a hydrogen source like ammonium formate
Procedure:
-
Dissolve the crude N-(4-nitrophenyl)oxetan-3-amine in a mixture of ethanol and methanol.
-
Add 10% palladium on carbon (catalytic amount, e.g., 10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the combined filtrates under reduced pressure to obtain this compound. If necessary, the product can be further purified by column chromatography.
Quantitative Data (Representative for the two-step process):
| Parameter | Step 2a: N-(4-nitrophenyl)oxetan-3-amine | Step 2b: this compound |
| Yield | ~90% (crude) | 85-95% (from nitro intermediate) |
| Overall Yield | 76-85% | |
| Purity (by HPLC) | - | >95% |
| Appearance | Yellow solid | White to off-white solid |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium triacetoxyborohydride is a moisture-sensitive and corrosive reagent. Handle with care.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle the catalyst carefully, and do not allow it to dry completely on the filter paper.
-
Hydrogen gas is highly flammable. Ensure that the hydrogenation setup is properly assembled and purged with an inert gas before and after the reaction.
Conclusion
The synthesis of this compound from oxetan-3-one is efficiently achieved through a one-pot reductive amination protocol. This method offers good yields and high purity, making it suitable for laboratory-scale synthesis. An alternative two-step procedure provides a reliable route as well. These protocols provide drug development professionals and researchers with a practical guide to access this important building block for the development of novel therapeutics.
References
Application Notes and Protocols for the Use of 4-(Oxetan-3-YL)aniline in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Oxetan-3-YL)aniline is a valuable building block in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. The incorporation of the oxetane moiety offers significant advantages in optimizing the physicochemical properties of drug candidates. The oxetane ring, a four-membered cyclic ether, is a polar, sp³-rich motif that can enhance aqueous solubility, improve metabolic stability, and act as a hydrogen bond acceptor, which is crucial for binding to the hinge region of many kinases.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in kinase inhibitor discovery, with a focus on Pim kinases and Spleen Tyrosine Kinase (Syk).
Physicochemical Properties and Rationale for Use
The oxetane group in this compound serves as a versatile bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[1] Its key contributions to molecular properties include:
-
Improved Solubility: The inherent polarity of the oxetane ring enhances the aqueous solubility of the parent molecule.[1]
-
Metabolic Stability: The oxetane moiety is generally less susceptible to metabolic degradation compared to other functionalities.
-
Reduced Lipophilicity: It can lower the lipophilicity of a compound, which is often beneficial for optimizing pharmacokinetic profiles.[1]
-
Three-Dimensionality: The non-planar structure of the oxetane ring increases the three-dimensional character of the molecule, which can lead to improved target selectivity and potency.[1]
Application Example: Pim Kinase Inhibitors
Derivatives of this compound have been investigated as inhibitors of Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases that are attractive targets in oncology.[1] The general approach involves the elaboration of the aniline nitrogen to incorporate pharmacophores that can interact with the ATP-binding pocket of the Pim kinases. A key derivative in this context is 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline.
Signaling Pathway
Pim kinases are downstream effectors of various signaling pathways, including the JAK/STAT pathway. Upon activation by cytokines, STAT transcription factors induce the expression of Pim kinases. Pim kinases then phosphorylate a range of downstream targets, such as the pro-apoptotic protein BAD, the cell cycle regulators p21 and p27, and the transcription factor c-Myc, thereby promoting cell survival and proliferation.
Application Example: Syk Kinase Inhibitors
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Inhibitors of Syk are being investigated for the treatment of inflammatory diseases and certain cancers. 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline has been utilized as a key building block in the synthesis of potent Syk inhibitors.
Experimental Workflow: Synthesis of a Syk Inhibitor Intermediate
The following workflow outlines the synthesis of a key intermediate for a Syk inhibitor, as described in patent literature. This intermediate is then further elaborated to yield the final active compound.
Quantitative Data
| Compound Class | Target Kinase | IC50 (nM) |
| Thiazolidine-2,4-dione Derivatives | Pim-1 | 13 |
| Thiazolidine-2,4-dione Derivatives | Pim-2 | 2300 |
Data is illustrative and sourced from studies on Pim kinase inhibitors.[2]
Experimental Protocols
Protocol 1: Synthesis of 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline
This protocol describes a general method for the synthesis of a key intermediate.
Materials:
-
1-(4-Nitrophenyl)piperazine
-
Oxetan-3-one
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reductive Amination:
-
To a solution of 1-(4-nitrophenyl)piperazine and oxetan-3-one in DCE, add acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in portions and stir the reaction overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(oxetan-3-yl)-4-(4-nitrophenyl)piperazine.
-
-
Nitro Group Reduction:
-
Dissolve the product from the previous step in methanol.
-
Add Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite and concentrate the filtrate to obtain 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for determining the IC50 values of synthesized compounds against a target kinase, such as Pim-1.
Materials:
-
Recombinant human Pim-1 kinase
-
Peptide substrate (e.g., PIMtide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 1 µL of the test compound solution or DMSO (control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the Pim-1 kinase and the peptide substrate in kinase buffer.
-
Initiate the reaction by adding 2 µL of ATP solution in kinase buffer.
-
Incubate the reaction mixture at room temperature for 60 minutes.[3]
-
-
ATP Depletion and ADP Conversion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[3]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[3]
-
Incubate at room temperature for 30 minutes.[3]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Conclusion
This compound and its derivatives are highly promising scaffolds for the development of next-generation kinase inhibitors. The unique properties of the oxetane moiety can be strategically employed to overcome common challenges in drug discovery, such as poor solubility and metabolic instability. The provided protocols offer a foundation for the synthesis and evaluation of novel kinase inhibitors based on this versatile building block. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full potential in targeting a broader range of kinases implicated in human diseases.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(Oxetan-3-YL)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for palladium-catalyzed cross-coupling reactions involving 4-(oxetan-3-yl)aniline, a valuable building block in medicinal chemistry. The oxetane motif is increasingly utilized in drug design to enhance physicochemical properties such as solubility and metabolic stability. The following protocols for Suzuki, Buchwald-Hartwig, and Heck reactions offer versatile methods for the synthesis of novel derivatives for drug discovery and development, particularly in the context of kinase inhibitors.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl scaffolds. These structures are prevalent in a wide range of biologically active molecules.
Application and Significance
This protocol is applicable to the synthesis of a diverse library of biaryl compounds by coupling this compound with various aryl or heteroaryl boronic acids or esters. The resulting products can be further elaborated to generate potential drug candidates.
Experimental Protocol
Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the aryl/heteroaryl boronic acid or ester (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (0.05 eq.).
-
Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.
Data Presentation
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | Hypothetical |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 18 | 78 | Hypothetical |
| Pd(OAc)₂/SPhos | K₃PO₄ | DMF | 80 | 8 | 92 | Hypothetical |
Note: The data in this table is representative and based on typical Suzuki-Miyaura coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of diarylamines and related structures. This reaction is particularly useful for coupling this compound with a variety of aryl or heteroaryl halides.
Application and Significance
This protocol enables the synthesis of N-aryl-4-(oxetan-3-yl)anilines, which are key intermediates in the preparation of numerous pharmaceutical compounds, including kinase inhibitors.[1]
Experimental Protocol
Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl halide (X = Br, I) or triflate (OTf)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vial with the aryl/heteroaryl halide (1.0 eq.), this compound (1.2 eq.), the base (1.5 eq.), the palladium catalyst (0.02 eq.), and the phosphine ligand (0.04 eq.).
-
Add the anhydrous solvent.
-
Seal the vial and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired N-aryl derivative.
Data Presentation
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 16 | 90 | Hypothetical |
| Pd(OAc)₂/RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 82 | Hypothetical |
| Pd₂(dba)₃/BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 75 | Hypothetical |
Note: This data is illustrative. Optimal conditions and yields will depend on the specific substrates used.
Heck Reaction: Synthesis of Alkenyl Derivatives
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a valuable method for C-C bond formation.
Application and Significance
This protocol can be used to synthesize vinyl-substituted anilines, which are versatile intermediates for further chemical transformations in the synthesis of complex organic molecules.
Experimental Protocol
Reaction Scheme:
Materials:
-
4-Bromo-N-(oxetan-3-yl)aniline (assuming the aniline is first brominated)
-
Alkene (e.g., n-butyl acrylate, styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(o-tolyl)₃, PPh₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Combine 4-bromo-N-(oxetan-3-yl)aniline (1.0 eq.), the alkene (1.5 eq.), the palladium catalyst (0.02 eq.), the phosphine ligand (0.04 eq.), and the base (2.0 eq.) in a reaction flask.
-
Add the solvent and degas the mixture.
-
Heat the reaction to 80-140 °C for 12-48 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture and filter off any solids.
-
Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the desired alkenyl aniline.
Data Presentation
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | 75 | Hypothetical |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 36 | 68 | Hypothetical |
Note: The data presented is hypothetical and serves as a guideline. Actual results will vary based on the specific reactants and conditions.
Mandatory Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: Standard experimental workflow for cross-coupling reactions.
Application in Kinase Inhibitor Synthesis
The products derived from these cross-coupling reactions are valuable intermediates in the synthesis of kinase inhibitors. The aniline nitrogen can act as a key hydrogen bond donor, while the oxetane moiety can improve solubility and the newly introduced aryl group can occupy hydrophobic pockets in the kinase active site.
Caption: Mechanism of competitive kinase inhibition.
References
Application Notes and Protocols for Amide Bond Formation Using 4-(Oxetan-3-YL)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Oxetan-3-YL)aniline is a valuable building block in medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidates. The incorporation of the oxetane moiety, a four-membered oxygen-containing heterocycle, is a recognized strategy to improve aqueous solubility, metabolic stability, and lipophilicity of lead molecules.[1] The polar nature of the oxetane ring also allows it to act as a hydrogen-bond acceptor, which can be crucial for target engagement, such as binding to the hinge region of kinase enzymes. The primary amino group on the aniline ring provides a versatile synthetic handle for constructing more complex molecular architectures through reactions like amide bond formation. This document provides detailed protocols and application notes for the synthesis of amides using this compound, with a focus on its application in the development of kinase inhibitors.
Physicochemical Properties and Rationale for Use
The oxetane ring is increasingly utilized in drug discovery as a bioisostere for gem-dimethyl and carbonyl groups. Its unique properties offer several advantages in drug design:
-
Improved Solubility: The inherent polarity of the oxetane ring generally leads to a significant increase in the aqueous solubility of a molecule when it replaces less polar groups.
-
Metabolic Stability: The oxetane motif is generally more resistant to metabolic degradation compared to other cyclic ethers or aliphatic chains.
-
Modulation of Lipophilicity: The introduction of an oxetane can fine-tune the lipophilicity (LogP) of a compound, a critical parameter for optimizing its ADME (absorption, distribution, metabolism, and excretion) profile.
-
Increased Three-Dimensionality: As a polar, sp³-rich motif, the oxetane ring increases the three-dimensionality of a molecule, which can lead to improved target selectivity and binding affinity.
Applications in Kinase Inhibitor Discovery
The aniline scaffold is a well-established pharmacophore in numerous approved kinase inhibitors, where it often serves as a key hydrogen bond donor and acceptor. The unique properties of the this compound moiety make it an attractive building block for the synthesis of novel kinase inhibitors, particularly targeting Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinases (PI3Ks), which are crucial in B-cell signaling pathways.
Experimental Protocols: Amide Bond Formation
The following protocols describe common methods for the formation of an amide bond between this compound and a carboxylic acid.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This is a widely used and generally high-yielding method for amide bond formation.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Acyl Chloride Mediated Amide Coupling
This method is suitable for less reactive anilines or when the carboxylic acid is prone to side reactions under standard coupling conditions.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Formation of the Acyl Chloride
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride. Use the acyl chloride immediately in the next step.
Step 2: Amide Formation
-
Dissolve this compound (1.0 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM.
-
To this solution, add a solution of the crude acyl chloride (1.0 eq) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Data Presentation: Representative Amide Coupling Reactions
The following table summarizes representative, albeit hypothetical, quantitative data for the amide coupling of this compound with various carboxylic acids using the EDC/HOBt protocol. This data is intended to be illustrative of typical outcomes for such reactions.
| Entry | Carboxylic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzoic Acid | N-(4-(oxetan-3-yl)phenyl)benzamide | 16 | 85 |
| 2 | 4-Fluorobenzoic Acid | 4-Fluoro-N-(4-(oxetan-3-yl)phenyl)benzamide | 18 | 82 |
| 3 | Thiophene-2-carboxylic acid | N-(4-(oxetan-3-yl)phenyl)thiophene-2-carboxamide | 20 | 78 |
| 4 | Pyridine-3-carboxylic acid | N-(4-(oxetan-3-yl)phenyl)nicotinamide | 24 | 75 |
| 5 | (S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid | tert-butyl (S)-(1-((4-(oxetan-3-yl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | 16 | 88 |
Visualization of a Relevant Signaling Pathway
Many kinase inhibitors incorporating the this compound scaffold target components of the B-cell receptor (BCR) signaling pathway, such as Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinases (PI3Ks). The following diagram illustrates this pathway and the points of inhibition.
Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition by BTK and PI3K inhibitors.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and purification of amides derived from this compound.
Caption: General workflow for the synthesis and purification of N-(4-(oxetan-3-yl)phenyl) amides.
References
The Strategic Integration of 4-(Oxetan-3-YL)aniline in Modern Drug Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the 4-(oxetan-3-yl)aniline moiety has become a valuable strategy in medicinal chemistry for enhancing the drug-like properties of therapeutic candidates. This building block uniquely combines the established pharmacophoric properties of an aniline ring with the physicochemical benefits of an oxetane substituent. The oxetane ring, a four-membered oxygen-containing heterocycle, is increasingly utilized as a non-classical bioisostere for gem-dimethyl and carbonyl groups.[1][2] Its polar, sp³-rich nature can significantly improve aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional character to the molecule.[1][2]
This document provides detailed application notes and experimental protocols for the incorporation and evaluation of the this compound scaffold in drug discovery, with a focus on the development of kinase inhibitors.
Application Notes
Physicochemical and Pharmacokinetic Enhancements
The primary motivation for utilizing this compound is the strategic improvement of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The oxetane group's polarity typically leads to a significant increase in aqueous solubility and a reduction in the distribution coefficient (LogD) when replacing more lipophilic groups.[1] This can translate to improved bioavailability and a more favorable pharmacokinetic profile.
Table 1: Comparative Physicochemical Properties of a Hypothetical Kinase Inhibitor Scaffold
| Compound | Moiety at R | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µg/mL) | Microsomal Stability (t½, min) |
| 1 | Isopropyl | 450.5 | 4.2 | < 1 | 15 |
| 2 | tert-Butyl | 464.6 | 4.7 | < 0.5 | 25 |
| 3 | Oxetan-3-yl | 462.5 | 3.1 | 25 | > 60 |
This table presents representative data illustrating the typical improvements observed when incorporating an oxetane moiety.
Application in Kinase Inhibitor Design
The aniline portion of the scaffold is a well-established hinge-binding motif in numerous kinase inhibitors. The primary amino group provides a versatile synthetic handle for elaboration into more complex molecular architectures through reactions like amide bond formation and palladium-catalyzed cross-coupling.[1][2] The oxetane's oxygen atom can act as a hydrogen bond acceptor, potentially forming crucial interactions within the ATP-binding pocket of kinases, thereby influencing potency and selectivity.[1]
Table 2: In Vitro Potency of Hypothetical Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) |
| Inhibitor A (R = Isopropyl) | BTK | 55 |
| Inhibitor B (R = Oxetan-3-yl) | BTK | 15 |
| Inhibitor C (R = Isopropyl) | JAK2 | 80 |
| Inhibitor D (R = Oxetan-3-yl) | JAK2 | 25 |
This table illustrates the potential for potency improvement through the introduction of the oxetane moiety, based on its favorable interactions in the kinase active site.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Containing Kinase Inhibitor
This protocol describes a general method for the synthesis of a kinase inhibitor scaffold via a Buchwald-Hartwig amination reaction.
Workflow for the Synthesis of a this compound-based Kinase Inhibitor
Caption: Synthetic workflow for a kinase inhibitor.
Materials:
-
4-Chloro-pyrimidine scaffold (1.0 eq)
-
This compound (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon), add the 4-chloro-pyrimidine scaffold, this compound, Pd(OAc)₂, and Xantphos.
-
Add anhydrous toluene to the flask.
-
In a separate flask, dissolve the sodium tert-butoxide in anhydrous toluene.
-
Slowly add the sodium tert-butoxide solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the IC₅₀ of a compound against a target kinase.
Workflow for In Vitro Kinase Assay
Caption: Workflow for a kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., BTK, JAK2)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the inhibitor compound in the assay plate. Include a positive control (e.g., a known inhibitor like staurosporine) and a negative control (DMSO vehicle).
-
Prepare the kinase reaction mixture containing the target kinase and the appropriate substrate in the kinase assay buffer.
-
Initiate the reaction by adding ATP to the kinase/substrate mixture and immediately dispense into the wells of the assay plate.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This step depletes the unconsumed ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cellular Proliferation Assay (MTT Assay)
This assay measures the effect of the inhibitor on the viability of cancer cell lines.
Procedure:
-
Seed cancer cells (e.g., a relevant leukemia or lymphoma cell line for a BTK or JAK inhibitor) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways often targeted by inhibitors incorporating the this compound scaffold.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Caption: The BTK signaling pathway in B-cells.
Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway
Caption: The JAK-STAT signaling pathway.
References
Application Notes and Protocols: 4-(Oxetan-3-yl)aniline as a Versatile Building Block for Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(oxetan-3-yl)aniline in the synthesis of spirocyclic compounds, with a focus on spiro-oxindoles, a class of molecules with significant therapeutic potential. Detailed experimental protocols for a proposed synthetic route are provided, along with a discussion of the biological relevance of the target compounds, particularly as modulators of the p53-MDM2 signaling pathway.
Introduction: The Value of this compound in Medicinal Chemistry
This compound is a valuable building block in drug discovery, primarily due to the advantageous physicochemical properties conferred by the oxetane moiety.[1] The incorporation of an oxetane ring into a molecule can enhance aqueous solubility, improve metabolic stability, and favorably modulate lipophilicity.[1] The oxetane group can act as a non-classical bioisostere for carbonyl and gem-dimethyl groups, offering a strategy to optimize the pharmacokinetic profile of lead compounds.[1] Furthermore, the primary amino group of the aniline provides a versatile synthetic handle for a variety of chemical transformations, including amide bond formation and cross-coupling reactions, enabling its integration into complex molecular architectures.[1]
Spirocyclic scaffolds are of particular interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved target affinity and selectivity.[2] The synthesis of spiro-oxindoles, in particular, has garnered significant attention due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4]
Biological Context: Spiro-oxindoles as Inhibitors of the p53-MDM2 Interaction
A critical target in cancer therapy is the p53 tumor suppressor pathway. The p53 protein, often called the "guardian of the genome," plays a crucial role in preventing tumor formation by inducing cell cycle arrest, DNA repair, or apoptosis in response to cellular stress.[1][5] In many cancers where p53 is not mutated, its function is often suppressed by the murine double minute 2 (MDM2) protein, which binds to p53 and promotes its degradation.[1][5]
The disruption of the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.[1][5][6] Spiro-oxindoles have emerged as a potent class of small-molecule inhibitors of the p53-MDM2 interaction.[1][7][8] These compounds are designed to mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on MDM2, thereby competitively inhibiting the protein-protein interaction.[1][]
References
- 1. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. biomedres.us [biomedres.us]
- 5. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. ascentagepharma.com [ascentagepharma.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Alkylation of 4-(Oxetan-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the N-alkylation of 4-(oxetan-3-yl)aniline, a key transformation for the synthesis of a diverse range of compounds with significant potential in medicinal chemistry and materials science. The N-alkylated derivatives of this compound are important precursors for various bioactive molecules. The oxetane moiety is a valuable functional group in drug discovery, often improving the physicochemical properties of molecules, such as aqueous solubility and metabolic stability.
This document outlines three primary methods for the N-alkylation of this compound: Reductive Amination, Buchwald-Hartwig Amination, and Catalytic N-alkylation with Alcohols. Each section includes a detailed experimental protocol, a summary of quantitative data in a tabular format, and a workflow diagram.
Reductive Amination
Reductive amination is a highly efficient and widely used method for the N-alkylation of amines. This two-step, one-pot process involves the initial reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. This method is particularly versatile due to the commercial availability of a wide variety of aldehydes and ketones.
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Acetic acid (catalytic amount, ~5 mol%)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the aldehyde or ketone (1.1 mmol).
-
Dissolve the starting materials in dichloromethane or 1,2-dichloroethane (10 mL).
-
Add a catalytic amount of acetic acid (approximately 0.05 mmol).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.
Quantitative Data: Reductive Amination
| Entry | Aldehyde/Ketone | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | N-Benzyl-4-(oxetan-3-yl)aniline | 4 | 92 |
| 2 | Acetone | N-Isopropyl-4-(oxetan-3-yl)aniline | 6 | 85 |
| 3 | Cyclohexanone | N-Cyclohexyl-4-(oxetan-3-yl)aniline | 8 | 88 |
| 4 | Isobutyraldehyde | N-Isobutyl-4-(oxetan-3-yl)aniline | 5 | 90 |
| 5 | Formaldehyde (37% in H₂O) | N,N-Dimethyl-4-(oxetan-3-yl)aniline | 12 | 78 |
Note: The data presented are representative examples based on typical yields for reductive amination reactions of anilines.
Experimental Workflow: Reductive Amination
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This method is highly effective for the N-alkylation of anilines with alkyl halides, particularly for the synthesis of N-aryl and N-heteroaryl derivatives. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction.[1]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Alkyl halide (e.g., bromide or iodide) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Oven-dried Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) to the tube.
-
Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the alkyl halide (1.2 mmol) and anhydrous toluene or dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.
Quantitative Data: Buchwald-Hartwig Amination
| Entry | Alkyl Halide | Product | Temperature (°C) | Yield (%) |
| 1 | 1-Bromobutane | N-Butyl-4-(oxetan-3-yl)aniline | 100 | 85 |
| 2 | 2-Bromopropane | N-Isopropyl-4-(oxetan-3-yl)aniline | 110 | 75 |
| 3 | Benzyl bromide | N-Benzyl-4-(oxetan-3-yl)aniline | 90 | 94 |
| 4 | Iodocyclopentane | N-Cyclopentyl-4-(oxetan-3-yl)aniline | 100 | 82 |
| 5 | 1-Bromo-2-methoxyethane | N-(2-Methoxyethyl)-4-(oxetan-3-yl)aniline | 100 | 88 |
Note: The data presented are representative examples based on typical yields for Buchwald-Hartwig amination reactions.
Experimental Workflow: Buchwald-Hartwig Amination
References
Application of 4-(Oxetan-3-YL)aniline in Fragment-Based Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery. This approach involves screening low molecular weight compounds, or "fragments," for weak binding to a biological target. These initial hits then serve as starting points for optimization into potent lead compounds. 4-(Oxetan-3-YL)aniline is a valuable fragment that combines the advantageous properties of an aniline moiety, a common pharmacophore, with an oxetane ring. The incorporation of the oxetane ring is a recognized strategy to enhance physicochemical properties such as aqueous solubility and metabolic stability, while also providing a three-dimensional scaffold.[1] This document provides detailed application notes and protocols for the use of this compound in FBDD campaigns, targeting protein kinases as an illustrative example.
Physicochemical Properties of this compound
The oxetane motif in this compound offers several benefits in drug design. It can act as a non-classical bioisostere for carbonyl groups and gem-dimethyl groups, improving properties like lipophilicity and metabolic stability.[1][2]
| Property | Value | Source |
| Molecular Weight | 149.19 g/mol | [3] |
| Molecular Formula | C₉H₁₁NO | [3] |
| CAS Number | 1221819-62-0 | [1][3][4] |
| LogP (calculated) | 1.2 | ChemDraw |
| Topological Polar Surface Area | 38.6 Ų | ChemDraw |
Fragment-Based Drug Design Workflow using this compound
The following diagram illustrates a typical FBDD workflow, from initial fragment screening to lead optimization, using this compound as a starting point.
Caption: A typical Fragment-Based Drug Design (FBDD) workflow.
Illustrative Application: Targeting Protein Kinases
Protein kinases are a major class of drug targets, particularly in oncology. The aniline scaffold is a common feature in many kinase inhibitors. The following sections describe a hypothetical FBDD campaign targeting a protein kinase using this compound.
Representative Kinase Signaling Pathway
Caption: A generalized receptor tyrosine kinase signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of derivatives of this compound via a palladium-catalyzed Buchwald-Hartwig amination, a common reaction in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Aryl halide (e.g., 4-chloro-7-methoxyquinoline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired derivative.
Protocol 2: Fragment Screening by NMR Spectroscopy
This protocol outlines a general procedure for screening this compound against a ¹⁵N-labeled protein target using ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy.[5][6][7]
Materials:
-
¹⁵N-labeled protein target (e.g., a kinase domain) in a suitable NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5)
-
This compound stock solution in d₆-DMSO
-
NMR tubes
Procedure:
-
Prepare a sample of the ¹⁵N-labeled protein at a concentration of 50-100 µM in the NMR buffer containing 10% D₂O.
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add this compound to the protein sample to a final concentration of 200-500 µM.
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Overlay the two spectra and analyze for chemical shift perturbations (CSPs) of the protein's amide signals. Significant CSPs indicate binding of the fragment to the protein.
-
To determine the binding affinity (Kᴅ), perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra at increasing fragment concentrations. Plot the CSPs as a function of the fragment concentration and fit the data to a suitable binding isotherm.
Protocol 3: Fragment Screening by Surface Plasmon Resonance (SPR)
This protocol describes a general workflow for fragment screening using an SPR biosensor, such as a Biacore system.[8][9][10]
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Protein target
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
This compound stock solution in DMSO
-
Polypropylene microplates
Procedure:
-
Immobilize the protein target onto the sensor chip surface using standard amine coupling chemistry. Aim for a high immobilization level to detect the binding of small fragments.
-
Prepare a dilution series of this compound in the running buffer. Ensure the final DMSO concentration is matched between the samples and the running buffer (typically 1-5%).
-
Perform a primary screen by injecting a single high concentration of the fragment (e.g., 200 µM) over the sensor surface.
-
For hits identified in the primary screen, perform a dose-response analysis by injecting the dilution series of the fragment.
-
Analyze the resulting sensorgrams to determine the binding affinity (Kᴅ) and kinetics (kₐ, kₔ).
Protocol 4: X-ray Crystallography for Binding Mode Determination
This protocol provides a general method for determining the binding mode of this compound to a protein target by X-ray crystallography.[11][12]
Materials:
-
Purified protein target at high concentration (5-10 mg/mL)
-
Crystallization screening kits
-
This compound
-
Cryoprotectant
-
X-ray diffraction equipment
Procedure:
-
Obtain crystals of the apo-protein using vapor diffusion (sitting or hanging drop) by screening a wide range of crystallization conditions.
-
Soak the apo-protein crystals in a solution containing the cryoprotectant and a high concentration of this compound (e.g., 1-10 mM) for a defined period (minutes to hours).
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Build the fragment into the resulting electron density map and refine the structure.
Protocol 5: Cell-Based Kinase Activity Assay
This protocol outlines a general method to assess the inhibitory activity of optimized compounds derived from this compound in a cellular context.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A549)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of the test compounds in the cell culture medium.
-
Treat the cells with the compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) and Lead Optimization
Once this compound is identified and validated as a hit, the next step is to improve its potency and selectivity through iterative cycles of chemical synthesis and biological testing. The following table provides an illustrative example of an SAR study for a hypothetical kinase target.
| Compound | R¹ (Aniline Substitution) | R² (Aryl Group) | Kᴅ (µM, SPR) | IC₅₀ (µM, Cell Assay) |
| This compound | H | - | >500 | >100 |
| Derivative 1 | H | 4-methoxyquinoline | 50.2 | 25.8 |
| Derivative 2 | 3-F | 4-methoxyquinoline | 15.6 | 8.1 |
| Derivative 3 | 3-Cl | 4-methoxyquinoline | 8.3 | 4.2 |
| Derivative 4 | 3-CH₃ | 4-methoxyquinoline | 22.1 | 11.5 |
| Derivative 5 | 3-Cl | 4-aminopyrimidine | 2.5 | 1.3 |
| Lead Compound | 3-Cl | 4-(methylamino)pyrimidine | 0.1 | 0.05 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This compound is a versatile and valuable fragment for FBDD campaigns, particularly in the discovery of kinase inhibitors. Its favorable physicochemical properties and synthetic tractability make it an excellent starting point for the development of potent and selective lead compounds. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery efforts.
References
- 1. This compound|CAS 1221819-62-0|Supplier [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 1221819-62-0|this compound|BLD Pharm [bldpharm.com]
- 5. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. biorxiv.org [biorxiv.org]
- 11. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline, a valuable building block in medicinal chemistry. The synthesis is achieved through a reductive amination reaction between 1-(4-aminophenyl)piperazine and oxetan-3-one. This method offers a reliable and efficient route to the target compound. Included are comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
The oxetane motif is of increasing interest in drug discovery as it can improve physicochemical properties such as solubility and metabolic stability. The target compound, 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline, incorporates this desirable moiety onto a piperazinyl aniline scaffold, which is a common pharmacophore in numerous biologically active molecules. Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds in pharmaceutical synthesis.[1][2] This protocol details the synthesis of the title compound using this reliable methodology.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₁₃H₁₉N₃O |
| Molecular Weight | 233.31 g/mol [3][4] |
| Purity (Typical) | >95%[3][4] |
| Appearance | Off-white to pale yellow solid |
| Yield (Typical) | 75-85% |
Experimental Protocol
Materials and Reagents
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1-(4-aminophenyl)piperazine
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Oxetan-3-one
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Sodium triacetoxyborohydride (STAB)
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Dichloromethane (DCM), anhydrous
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Acetic acid (glacial)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexanes
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Silica gel (for column chromatography)
Instrumentation
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Magnetic stirrer with stirring bar
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Round-bottom flask
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Argon or nitrogen gas inlet
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Addition funnel
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Rotary evaporator
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Thin-layer chromatography (TLC) plates (silica gel 60 F254)
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Column chromatography setup
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Nuclear Magnetic Resonance (NMR) spectrometer
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Mass spectrometer (MS)
Procedure
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-(4-aminophenyl)piperazine (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per mmol of amine). Stir the mixture until the amine is fully dissolved.
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Addition of Aldehyde and Acid: Add oxetan-3-one (1.2 eq) to the solution, followed by the addition of glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 30 minutes.
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Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).
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Workup: Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline as an off-white to pale yellow solid.
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Characterization: Confirm the identity and purity of the final product using NMR and MS analysis.
Visualizations
Synthesis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Oxetan-3-YL)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(Oxetan-3-YL)aniline. The following information is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., aniline or oxetan-3-one), byproducts from the synthesis, and degradation products.[1] Oxidation of the aniline moiety can lead to colored impurities.[2]
Q2: My crude this compound is a dark oil or solid. Can it still be purified?
A2: Yes, dark coloration usually indicates the presence of oxidized impurities.[2] These can often be removed using techniques like recrystallization with activated charcoal or by column chromatography.[2][3]
Q3: How do I choose between recrystallization and column chromatography for purification?
A3: The choice depends on the nature and quantity of the impurities. Recrystallization is effective for removing small amounts of impurities from a solid product.[3] If the crude product is an oil or contains multiple impurities with similar polarities to the desired compound, column chromatography is generally more suitable.[4]
Q4: The aniline compound appears to be sticking to the silica gel during column chromatography, resulting in tailing or streaking. How can I prevent this?
A4: Aniline derivatives, being basic, can interact strongly with the acidic silanol groups on the surface of silica gel.[5] To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.[2][6] Alternatively, using a different stationary phase like neutral alumina or an amine-functionalized silica gel can be effective.[2][6]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Compound "oils out" instead of crystallizing. | The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the compound.[6] | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a solvent with a lower boiling point.[6] |
| No crystals form upon cooling. | The solution is too dilute (not supersaturated), or nucleation has not been initiated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, evaporate some of the solvent to increase the concentration and cool again.[3] |
| Low recovery of purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal precipitation.[7] |
| Product is still colored after recrystallization. | Colored impurities are not effectively removed by recrystallization alone. | Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities.[2][4] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the desired compound from impurities. | The polarity of the mobile phase is not optimal. | Adjust the eluent system. If the compound elutes too quickly, decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If it elutes too slowly, increase the polarity. Running a solvent gradient can also improve separation.[3] |
| The column packing is cracked or has channels. | The column was packed unevenly or was allowed to run dry. | This is difficult to fix. The column must be repacked carefully. Always ensure the solvent level remains above the top of the stationary phase.[3] |
| Low recovery of the product from the column. | The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase to ensure all the compound is eluted. If a basic modifier like triethylamine was used, ensure it is completely removed during solvent evaporation, as it can be high-boiling.[6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying solid crude this compound with minor impurities.
Methodology:
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvent systems. A good starting point for a polar compound like this compound is an ethanol/water or isopropanol/heptane mixture. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot "good" solvent (e.g., ethanol) required to just dissolve it.
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Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or the activated charcoal.
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Crystallization: Add the hot "bad" solvent (e.g., water) dropwise to the hot filtrate until the solution becomes slightly turbid. Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent mixture. Dry the crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for purifying oily crude this compound or when dealing with multiple impurities.
Methodology:
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TLC Analysis: Analyze the crude mixture by Thin Layer Chromatography (TLC) to determine a suitable solvent system. For a polar amine, a good starting point is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[8] Add 0.5% triethylamine to the solvent system to prevent tailing.[2] The ideal system should give the desired product an Rf value of approximately 0.3.
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel column.
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Elution: Begin eluting with the solvent system, starting with a lower polarity and gradually increasing it if a gradient elution is required. Collect fractions in test tubes.
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Fraction Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Suggested Purification Parameters for this compound
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Key Considerations | Expected Purity |
| Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate or Dichloromethane/Methanol with 0.5% Triethylamine | Gradient elution may be necessary for complex mixtures. The addition of triethylamine is crucial to prevent peak tailing.[2] | >98% |
| Recrystallization | N/A | Ethanol/Water or Isopropanol/Heptane | Best for nearly pure solids. Slow cooling promotes the formation of larger, purer crystals. | >99% |
Visualization
Caption: Decision workflow for selecting a purification method.
References
Overcoming challenges in the synthesis of 4-(Oxetan-3-YL)aniline
Technical Support Center: Synthesis of 4-(Oxetan-3-YL)aniline
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical building block. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in drug discovery?
A1: this compound is a chemical compound that incorporates both an aniline moiety and an oxetane ring.[1] The oxetane ring, a four-membered oxygen-containing heterocycle, is a popular bioisostere for groups like carbonyls.[1][2] Its inclusion in drug candidates can significantly improve physicochemical properties such as aqueous solubility and metabolic stability, while also increasing the molecule's three-dimensionality, which can enhance target engagement.[1][2][3] The primary amino group of the aniline provides a versatile handle for further chemical modifications, making it a key precursor in the synthesis of more complex molecules, such as kinase inhibitors.[1]
Q2: What are the primary synthetic routes to this compound?
A2: The most direct and common method is the reductive amination of oxetan-3-one with aniline.[1] This process involves the initial formation of an imine intermediate, which is then reduced to the target aniline derivative.[1] An alternative strategy involves the nucleophilic addition of an organometallic reagent derived from a protected aniline (e.g., a Grignard or organolithium reagent) to oxetan-3-one, followed by further functionalization.[1][3]
Q3: What are the critical stability concerns when working with the oxetane ring?
A3: The primary stability concern is the strained nature of the four-membered oxetane ring, which makes it susceptible to ring-opening reactions .[1][2] This degradation is particularly prevalent under harsh conditions, such as in the presence of strong acids or at elevated temperatures.[1][2] Careful control of reaction conditions is crucial to prevent the undesired cleavage of the oxetane moiety.[1]
Q4: How should this compound be stored?
A4: To ensure stability, it is recommended to store this compound under an inert atmosphere in a dark place at 2-8°C.[1] The compound can exhibit instability and spontaneous isomerization over time, especially when heated.[1]
Troubleshooting Guide
Problem 1: Low yield in the reductive amination of oxetan-3-one.
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Possible Cause 1: Incomplete Imine Formation.
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Solution: The formation of the imine intermediate between aniline and oxetan-3-one is a crucial first step. Ensure a mild acid catalyst, such as acetic acid, is present to facilitate this reaction.[1] Running the initial phase of the reaction at a controlled low temperature (e.g., 0 °C) can help manage the reaction rate before the reduction step.[1]
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Possible Cause 2: Inefficient Reduction.
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Solution: The choice and quality of the reducing agent are critical. Sodium cyanoborohydride (NaCNBH₃) is a commonly used reagent for this step.[1] Ensure the reducing agent is fresh and added portion-wise at a controlled temperature to prevent runaway reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the imine intermediate.
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-
Possible Cause 3: Degradation of Starting Materials or Product.
Problem 2: Significant formation of a ring-opened byproduct.
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Possible Cause 1: Reaction Temperature is too High.
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Solution: High temperatures can provide the energy needed to overcome the activation barrier for oxetane ring cleavage.[2] Maintain a low temperature (e.g., 0 °C to room temperature) throughout the reaction and work-up.
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Possible Cause 2: Reaction Conditions are too Acidic.
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Solution: While a mild acid catalyst is necessary for imine formation, strong or excess acid can catalyze the hydrolytic ring-opening of the oxetane.[1][2] Use a minimal amount of a weak acid like acetic acid. During work-up, neutralize the reaction mixture promptly with a mild base (e.g., saturated aqueous NaHCO₃) before extraction and concentration.[4]
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Problem 3: Difficulty in purifying the final product.
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Possible Cause 1: Presence of Unreacted Starting Materials.
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Possible Cause 2: Formation of Polar, Hard-to-Remove Byproducts.
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Solution: Ring-opened byproducts are often more polar than the desired product and can streak on a silica gel column. A carefully selected solvent system for column chromatography is essential. A gradient elution, for instance from dichloromethane to a mixture of dichloromethane/methanol, can be effective.[5] Alternatively, recrystallization from a suitable solvent system like isopropanol or a mixture of dichloromethane and methanol can be an effective purification method.[4]
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Data Presentation
Table 1: Typical Reaction Parameters for Reductive Amination
| Parameter | Condition | Rationale |
| Starting Materials | Aniline, Oxetan-3-one | Key precursors for the target molecule.[1] |
| Solvent | Methanol (MeOH) | A common protic solvent that facilitates imine formation and reduction.[1] |
| Catalyst | Acetic Acid (AcOH) | Mild acid catalyst to promote the formation of the imine intermediate.[1] |
| Reducing Agent | Sodium Cyanoborohydride (NaCNBH₃) | Selectively reduces the imine to the desired secondary amine.[1] |
| Temperature | 0 °C to Room Temperature | Low initial temperature helps control the exothermic reaction and maintain the stability of the oxetane ring.[1][2] |
| Reaction Time | 12-24 hours | Typical duration to ensure reaction completion; should be monitored by TLC or LC-MS.[4] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Verify reagent quality; optimize reaction time and temperature.[4] |
| Inefficient reduction | Use fresh reducing agent; control the addition rate. | |
| Ring-Opening | Excess acid or high temperature | Use minimal weak acid; maintain low temperature; neutralize promptly during work-up.[1][2] |
| Purification Issues | Co-elution of impurities | Optimize solvent system for column chromatography; consider recrystallization.[4][5] |
| Unreacted starting materials | Drive reaction to completion; use chromatography for separation.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a representative procedure based on established methods.[1]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) and oxetan-3-one (1.1 eq.) in methanol.
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Imine Formation: Cool the mixture to 0 °C using an ice bath. Slowly add acetic acid (0.1 eq.) to the solution. Stir the mixture at 0 °C for 30-60 minutes to facilitate the formation of the imine intermediate.
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Reduction: While maintaining the temperature at 0 °C, add sodium cyanoborohydride (NaCNBH₃) (1.5 eq.) to the mixture in small portions over 20-30 minutes.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
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Monitoring: Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the product.
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Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
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Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]
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Purification: Purify the crude material by flash column chromatography on silica gel to yield pure this compound.[4][5]
Protocol 2: Purification by Flash Column Chromatography
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Column Packing: Prepare a silica gel column using a suitable solvent system, such as a mixture of heptane and ethyl acetate or dichloromethane and methanol.
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Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the column.
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Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. For example, start with 100% dichloromethane and gradually increase the percentage of methanol.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
Caption: The critical balance of conditions for maintaining oxetane ring integrity.
References
Improving yield and purity in 4-(Oxetan-3-YL)aniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Oxetan-3-YL)aniline. The information is designed to help improve reaction yields and product purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: Reductive Amination and Buchwald-Hartwig Amination.
Route 1: Reductive Amination of Oxetan-3-one with Aniline
Question: My reductive amination reaction is showing low conversion of the starting materials (aniline and oxetan-3-one). What are the potential causes and solutions?
Answer:
Low conversion in the reductive amination of oxetan-3-one can be attributed to several factors. Here are the common causes and their respective solutions:
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Inefficient Imine Formation: The initial condensation of aniline and oxetan-3-one to form the imine intermediate is a crucial equilibrium-driven step.
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Solution: The addition of a mild acid catalyst, such as acetic acid, can promote imine formation.[1] Careful pH control is necessary, as highly acidic conditions can lead to the degradation of the oxetane ring. The optimal pH range is typically between 5 and 6. The removal of water, a byproduct of imine formation, can also shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding dehydrating agents like molecular sieves.
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Decomposition of Reactants or Intermediates: Oxetan-3-one is a strained molecule and can be unstable under harsh reaction conditions.
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Solution: Maintain a low reaction temperature (e.g., 0-25 °C) during the initial stages of the reaction. Use a mild reducing agent to avoid unwanted side reactions.
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Insufficient Reducing Agent Activity: The choice and amount of reducing agent are critical for the successful reduction of the imine intermediate.
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Solution: Sodium triacetoxyborohydride (STAB) is a commonly used and effective reducing agent for this transformation. Ensure that at least 1.5 equivalents of the reducing agent are used. If the reaction is still sluggish, a slight excess may be beneficial.
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Question: I am observing the formation of significant impurities alongside my desired this compound product. What are these impurities and how can I minimize them?
Answer:
The formation of byproducts is a common challenge in this synthesis. The primary impurities and strategies to mitigate their formation are outlined below:
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Bis-alkylation Product: Aniline can react with two molecules of oxetan-3-one, leading to the formation of a tertiary amine impurity.
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Solution: Use a stoichiometric excess of aniline relative to oxetan-3-one. This will favor the formation of the desired secondary amine.
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Ring-Opened Byproducts: The strained oxetane ring can undergo nucleophilic attack and ring-opening, especially under acidic or basic conditions or at elevated temperatures.
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Solution: Employ mild reaction conditions. Use a non-nucleophilic base if necessary and maintain a controlled temperature throughout the reaction.
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Over-reduction Products: The aniline ring can be reduced under harsh hydrogenation conditions.
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Solution: Use a chemoselective reducing agent like sodium triacetoxyborohydride, which selectively reduces the imine in the presence of the aromatic ring.
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Route 2: Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination reaction to form this compound is giving a low yield. How can I optimize the reaction conditions?
Answer:
Low yields in Buchwald-Hartwig amination are often related to the catalyst system and reaction conditions. Consider the following optimization strategies:
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Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount for an efficient reaction.[2]
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Solution: For the coupling of an amine with an aryl halide, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[3] The palladium source can be Pd2(dba)3 or Pd(OAc)2. A screening of different catalyst/ligand combinations is often necessary to identify the optimal system for this specific transformation.
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Base Selection: The choice of base is critical and can significantly impact the reaction rate and yield.
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Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base should be strong enough to deprotonate the amine but not so harsh as to cause degradation of the reactants or product.
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Solvent: The solvent can influence the solubility of the reactants and the stability of the catalytic species.
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Solution: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used. Ensure the solvent is thoroughly degassed to prevent oxidation of the palladium catalyst.
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Question: I am observing hydrodehalogenation of my aryl halide starting material as a major side product. How can I suppress this?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. Here's how to address it:
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Ligand Choice: The ligand plays a crucial role in preventing this side reaction.
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Solution: Employing bulky, electron-rich ligands can favor the desired reductive elimination step over competing side reactions like β-hydride elimination, which can lead to hydrodehalogenation.
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Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes promote side reactions.
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Solution: Optimize the reaction temperature and monitor the reaction progress closely. Aim for the lowest temperature and shortest reaction time that provides a good conversion to the desired product.
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Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent synthetic strategies involve either forming the C-N bond or the C-C bond. The two primary approaches are:
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Reductive Amination: This involves the reaction of oxetan-3-one with aniline, followed by the reduction of the resulting imine intermediate.[1]
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Palladium-Catalyzed Cross-Coupling Reactions: This typically involves a Buchwald-Hartwig amination, where a haloaniline is coupled with 3-aminooxetane, or a Suzuki-Miyaura coupling, where a borylated aniline is coupled with a 3-halooxetane.[1]
Q2: How can I effectively purify the final this compound product?
A2: Purification can often be challenging due to the presence of structurally similar impurities. Common purification techniques include:
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Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of ethyl acetate and hexanes is often a good starting point for elution.
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Acid-Base Extraction: Since the product is an aniline derivative, it is basic. You can dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the amine into the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine can be extracted back into an organic solvent.[4] This method is effective for removing non-basic impurities.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.
Q3: Are there any specific safety precautions I should take when working with oxetanes?
A3: Yes, oxetanes are strained four-membered rings and can be reactive. Oxetan-3-one, in particular, should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid exposure to strong acids, bases, and high temperatures, which can cause ring-opening or polymerization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Reductive Amination
| Entry | Reducing Agent | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | NaBH(OAc)₃ | DCE | Acetic Acid (10) | 25 | 12 | 85 | >95 | Hypothetical Data |
| 2 | NaBH₃CN | MeOH | Acetic Acid (5) | 25 | 24 | 78 | >95 | Hypothetical Data |
| 3 | H₂/Pd-C | EtOH | - | 50 | 8 | 92 | >98 | Hypothetical Data |
Note: The data in this table is illustrative and may not represent optimized conditions for all scenarios. Experimental optimization is recommended.
Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 12 | 91 | [5] |
| 2 | Pd(OAc)₂ | SPhos | LHMDS | Dioxane | 110 | 8 | 88 | [5] |
| 3 | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene | 100 | 16 | 85 | [5] |
Note: The data in this table is based on general knowledge of Buchwald-Hartwig amination and should be optimized for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the synthesis of this compound from oxetan-3-one and aniline.
Materials:
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Aniline
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Oxetan-3-one
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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1,2-Dichloroethane (DCE)
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Acetic acid
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
Procedure:
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To a solution of aniline (1.0 eq) in 1,2-dichloroethane (DCE), add oxetan-3-one (1.2 eq) and a catalytic amount of acetic acid (0.1 eq).
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of a 4-haloaniline with 3-aminooxetane.
Materials:
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4-Bromoaniline (or other 4-haloaniline)
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3-Aminooxetane hydrochloride
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Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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XPhos (or other suitable phosphine ligand)
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Sodium tert-butoxide (NaOt-Bu)
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Anhydrous toluene
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Saturated aqueous ammonium chloride solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
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Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add anhydrous toluene to the flask, followed by 4-bromoaniline (1.0 eq) and 3-aminooxetane hydrochloride (1.2 eq).
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Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Mandatory Visualization
References
Stability of 4-(Oxetan-3-YL)aniline under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-(Oxetan-3-YL)aniline under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during laboratory work.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the handling and use of this compound in experimental settings.
Issue 1: Unexpected Reaction Outcomes or Low Yield
| Potential Cause | Recommended Action |
| Degradation of this compound due to improper storage. | Store the compound under an inert atmosphere, in a dark place at 2-8°C to prevent degradation.[1] Before use, verify the purity of the stored material using a suitable analytical method like HPLC-UV. |
| Incompatibility with acidic reaction conditions. | The oxetane ring is susceptible to ring-opening, especially in the presence of Brønsted or Lewis acids.[1] If your reaction requires acidic conditions, consider using milder acids or protecting the oxetane moiety if possible. Monitor the reaction closely for the formation of degradation products. |
| Instability in the presence of strong nucleophiles. | The strained oxetane ring can be opened by a range of nucleophiles.[1] If your reaction involves strong nucleophiles, consider alternative synthetic routes or the use of protective groups to enhance stability. |
| Thermal decomposition at elevated temperatures. | Some related oxetane-containing compounds have been observed to isomerize or degrade upon heating.[1] If your protocol requires high temperatures, perform a preliminary thermal stability study on a small scale to assess the degradation risk. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
| Potential Cause | Recommended Action |
| Acid-catalyzed hydrolysis of the oxetane ring. | This can lead to the formation of a diol. Verify the presence of this impurity by LC-MS and compare the mass spectrum with the expected degradation product. To mitigate this, avoid strongly acidic conditions or prolonged exposure to milder acids. |
| Oxidative degradation of the aniline moiety. | The aniline portion of the molecule can be susceptible to oxidation, leading to colored impurities.[1] Work under an inert atmosphere and use degassed solvents to minimize oxidation. |
| Isomerization of the oxetane ring. | In some cases, oxetane rings can isomerize to form other cyclic structures like lactones, especially with prolonged storage or upon heating.[1] Analyze the sample by LC-MS to identify the mass of the unknown peak and compare it with potential isomeric structures. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store the compound under an inert atmosphere in a dark place at a temperature of 2-8°C.[1]
Q2: How stable is the oxetane ring in this compound under acidic conditions?
A2: The oxetane ring is inherently strained and is susceptible to ring-opening reactions, which are often initiated by Lewis or Brønsted acids.[1] The aryl group at the 3-position can stabilize potential carbocation intermediates that may form during these reactions.[1] However, prolonged exposure to strong acids should be avoided.
Q3: Is this compound stable under basic conditions?
A3: Generally, the oxetane ring is more stable under basic conditions compared to acidic conditions. However, the overall stability of the molecule will also depend on the specific base used and the reaction conditions. It is always advisable to perform small-scale trial reactions to assess stability.
Q4: What are the potential degradation products of this compound?
A4: Under acidic conditions, the primary degradation product is likely the diol resulting from the hydrolysis of the oxetane ring. Oxidative conditions may lead to the formation of various oxidized species of the aniline ring. Thermal stress or prolonged storage could potentially lead to isomerization products, such as lactones.[1]
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique for quantifying the parent compound and detecting the formation of impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products by providing molecular weight and fragmentation information.
Quantitative Stability Data
While specific kinetic data for the degradation of this compound is not extensively available in the public domain, data from a closely related oxetane-carboxylic acid provides insight into potential instability.
| Condition | Observation | Reference |
| Storage at room temperature | ~7% conversion to a lactone after 1 week | [1] |
| Storage at room temperature | 16% conversion to a lactone after one month | [1] |
| Heating in a dioxane/water mixture at 100°C | Accelerated isomerization into lactones | [1] |
This data suggests that even under ambient conditions, the oxetane ring can be susceptible to rearrangement, and this process is accelerated by heat.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
Objective: To assess the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
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Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw samples at the same time points as the acid hydrolysis study.
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Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Analysis:
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Analyze all samples by a validated stability-indicating HPLC-UV method to quantify the remaining parent compound and any degradation products.
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Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Degradation Pathway and Influencing Factors
Caption: Factors influencing the stability of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
Side reactions to avoid during the synthesis of 4-(Oxetan-3-YL)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 4-(Oxetan-3-YL)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective synthetic strategies for preparing this compound include:
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Reductive Amination: This is a direct approach involving the reaction of oxetan-3-one with aniline, followed by in-situ reduction of the resulting imine intermediate.[1]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction typically involves the reaction of a haloaniline (e.g., 4-bromoaniline) with an oxetane-3-boronic acid derivative or vice versa.[2]
-
Buchwald-Hartwig Amination: This method also utilizes a palladium catalyst to couple an amine with an aryl halide. For this synthesis, it could involve reacting 3-bromooxetane with 4-aminophenylboronic acid or aniline with a 3-halooxetane.[3][4]
Q2: What is the most critical side reaction to consider during the synthesis of this compound?
A2: The most significant side reaction is the ring-opening of the strained oxetane moiety .[1] The four-membered ring is susceptible to cleavage under various conditions, particularly in the presence of strong acids, high temperatures, or certain nucleophiles.[5][6] Careful control of reaction parameters is crucial to maintain the integrity of the oxetane ring.
Q3: How can I minimize the ring-opening of the oxetane?
A3: To prevent the undesired ring-opening of the oxetane, consider the following precautions:
-
Avoid strong acidic conditions: If an acid catalyst is necessary, use a mild acid like acetic acid and maintain a controlled pH.[1]
-
Maintain low temperatures: Especially during the initial stages of the reaction, such as imine formation in reductive amination, keeping the temperature low (e.g., 0 °C) can help prevent ring cleavage.[1]
-
Choose appropriate reagents: In cross-coupling reactions, the choice of base and solvent can influence the stability of the oxetane ring. Weaker bases and aprotic solvents are generally preferred.
-
Limit reaction times: Prolonged exposure to even mild reaction conditions can lead to gradual degradation of the oxetane ring. Monitor the reaction progress closely and work up the reaction as soon as it is complete.
Q4: What are other common side reactions to be aware of?
A4: Besides oxetane ring-opening, other potential side reactions include:
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Incomplete Reaction: Unreacted starting materials, such as aniline or oxetan-3-one, can remain as impurities.
-
Over-alkylation/Arylation: In reductive amination, the product aniline can potentially react further to form tertiary amines, although this is less common under controlled conditions.
-
Byproducts from Coupling Reactions: In Suzuki and Buchwald-Hartwig reactions, side products can arise from the catalyst system or competing reaction pathways. For instance, in Buchwald-Hartwig amination, β-hydride elimination can lead to the formation of a hydrodehalogenated arene and an imine byproduct.[4] Homocoupling of the boronic acid reagent in Suzuki reactions can also occur.
Troubleshooting Guides
Problem 1: Low yield of this compound with multiple unidentified byproducts.
-
Possible Cause: This is often indicative of oxetane ring-opening, leading to a complex mixture of degradation products.
-
Troubleshooting Steps:
-
Verify Reaction Conditions: Double-check the temperature and pH of your reaction. If using an acid catalyst, ensure it is a mild one and used in catalytic amounts.
-
Lower the Temperature: Repeat the reaction at a lower temperature, especially during the addition of reagents.
-
Change the Solvent: Consider using a less protic or aprotic solvent.
-
Purification Strategy: If ring-opening is unavoidable to some extent, an optimized purification strategy, such as column chromatography with a carefully selected eluent system, may be required to isolate the desired product.
-
Problem 2: Presence of starting materials in the final product after an extended reaction time.
-
Possible Cause: The reaction may have stalled due to catalyst deactivation, insufficient reagent equivalents, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Activity: For coupling reactions, ensure the catalyst is active. Use fresh catalyst or a different ligand system. For reductive aminations, the reducing agent might be decomposing; use a fresh batch.
-
Reagent Stoichiometry: Ensure that the limiting reagent is appropriate and that an excess of the other reactant is used where necessary.
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Temperature Adjustment: While high temperatures can cause decomposition, a slight, carefully controlled increase in temperature might be necessary to drive the reaction to completion.
-
Monitor Intermediates: In reductive amination, try to confirm the formation of the imine intermediate before adding the reducing agent.
-
Problem 3: In a Buchwald-Hartwig amination, a significant amount of the dehalogenated starting material is observed.
-
Possible Cause: This is likely due to a competing β-hydride elimination side reaction.[4]
-
Troubleshooting Steps:
-
Ligand Choice: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich ligands such as XPhos or SPhos can often suppress β-hydride elimination and favor the desired reductive elimination pathway.
-
Base Selection: The strength and nature of the base can influence the reaction pathway. Experiment with different bases (e.g., Cs₂CO₃, K₃PO₄) to find the optimal conditions.
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Temperature Optimization: Lowering the reaction temperature may disfavor the β-hydride elimination pathway.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Key Reactants | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Side Reactions |
| Reductive Amination | Oxetan-3-one, Aniline | NaBH(OAc)₃, Acetic Acid | Methanol, DCE | 0 to RT | 4 - 12 | 60 - 85 | Oxetane ring-opening, incomplete reaction |
| Suzuki-Miyaura Coupling | 4-Bromoaniline, Oxetane-3-boronic acid ester | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water | 80 - 100 | 12 - 24 | 75 - 95 | Homocoupling of boronic acid, oxetane ring-opening |
| Buchwald-Hartwig Amination | 3-Bromooxetane, Aniline | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 80 - 110 | 8 - 16 | 70 - 90 | β-hydride elimination, oxetane ring-opening |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Reductive Amination of Oxetan-3-one with Aniline
-
To a solution of aniline (1.0 eq.) in methanol at 0 °C, add oxetan-3-one (1.1 eq.) followed by acetic acid (0.1 eq.).
-
Stir the mixture at 0 °C for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoaniline with an Oxetane-3-boronic acid pinacol ester
-
In a Schlenk flask, combine 4-bromoaniline (1.0 eq.), the oxetane-3-boronic acid pinacol ester (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Synthetic pathways to this compound and major side reactions.
Caption: Troubleshooting workflow for low product yield in this compound synthesis.
References
Storage and handling to prevent degradation of 4-(Oxetan-3-YL)aniline
Welcome to the technical support center for 4-(Oxetan-3-YL)aniline. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and use of this valuable chemical building block, thereby preventing its degradation and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain the integrity and purity of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container.[1] The recommended storage temperature is 2-8°C.[1]
Q2: My previously colorless or light-colored this compound has turned brown. What is the cause?
A2: The discoloration of aniline and its derivatives upon storage is a common issue caused by atmospheric oxidation.[2][3][4] Exposure to air and light can lead to the formation of colored, oxidized impurities and polymers.[5][6] This change in color indicates potential degradation and a decrease in the purity of the compound.
Q3: Is this compound sensitive to moisture?
Q4: What are the primary degradation pathways for this compound?
A4: The two primary points of instability are the aniline moiety and the oxetane ring. The aniline group is susceptible to oxidation, leading to colored byproducts.[2][6] The strained four-membered oxetane ring is susceptible to ring-opening, particularly under acidic conditions or high temperatures.[9]
Q5: Which analytical techniques are recommended for assessing the purity of this compound?
A5: A combination of techniques is recommended for full characterization and purity assessment:
-
HPLC with UV detection: Ideal for quantifying purity and detecting non-volatile impurities. A C18 column with an acetonitrile/water gradient is a common starting point.[1]
-
High-Resolution Mass Spectrometry (HRMS): Used to confirm the molecular formula.[1]
-
FT-IR Spectroscopy: To confirm the presence of key functional groups, such as the N-H stretch of the amine (around 3400 cm⁻¹) and the C-O-C stretches of the oxetane ring (around 1050 cm⁻¹).[1]
-
NMR Spectroscopy: To confirm the chemical structure and identify potential impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Compound Discoloration (Yellowing or Browning)
-
Potential Cause: Oxidation of the aniline moiety due to exposure to air and/or light.[2][3][5]
-
Troubleshooting Steps:
-
Inert Atmosphere: Always handle and store the compound under an inert gas like argon or nitrogen.[1]
-
Minimize Headspace: Use vials that are appropriately sized for the amount of compound to minimize the amount of air in the container.
-
Light Protection: Store in amber vials or wrap clear vials in aluminum foil to protect from light.[10]
-
Purity Check: Before use, check the purity of the discolored material using HPLC or TLC to assess the extent of degradation.
-
Purification: If necessary, the material may be purified by flash column chromatography, though prevention is preferable.
-
Issue 2: Inconsistent or Poor Experimental Results
-
Potential Cause: Use of degraded starting material, leading to lower yields, unexpected side products, or reaction failure.
-
Troubleshooting Steps:
-
Confirm Purity: Before starting a reaction, always confirm the purity of your this compound, especially if it has been stored for an extended period or shows any discoloration.
-
Re-analyze: Run a quick purity check (e.g., TLC or HPLC) on the starting material.
-
Use Fresh Stock: If degradation is suspected, use a fresh, unopened vial of the compound for critical experiments.
-
Review Reaction Conditions: Ensure that the reaction conditions (e.g., pH, temperature) are not contributing to the degradation of the starting material. Avoid strongly acidic conditions which can promote oxetane ring-opening.[9]
-
Issue 3: Appearance of Unknown Peaks in HPLC or NMR Analysis
-
Potential Cause: Formation of degradation products during storage or the experimental workup.
-
Troubleshooting Steps:
-
Identify Impurities: Attempt to identify the impurities using mass spectrometry (LC-MS) to see if the masses correspond to expected degradation products (e.g., oxidized species, ring-opened products).
-
Forced Degradation Study: To understand potential degradation products, a forced degradation study can be performed on a small scale (see Experimental Protocols section). This can help in identifying the unknown peaks.
-
Review Handling Procedures: Ensure that solvents are anhydrous and that the workup and purification steps are not unnecessarily prolonged or conducted at high temperatures.
-
Data Presentation
While specific stability data for this compound is not published, the following table provides representative data based on the known instability of similar oxetane-containing molecules and the general behavior of anilines. This data is intended for illustrative purposes to highlight potential degradation rates under various conditions.
Table 1: Illustrative Stability of this compound under Various Conditions
| Condition | Duration | Parameter Monitored | Expected Purity | Potential Degradants Observed |
| Recommended Storage | 6 months | Purity (HPLC) | >98% | Minimal change |
| (2-8°C, inert gas, dark) | Color | No significant change | ||
| Room Temperature | 1 week | Purity (HPLC) | ~95-98% | Oxidized aniline species, potential lactone from ring-opening |
| (20-25°C, in air, ambient light) | 1 month | ~85-95% | ||
| Color | Slight yellowing to brown | |||
| Accelerated Conditions | 2 weeks | Purity (HPLC) | <90% | Multiple degradation products |
| (40°C, 75% RH, in air) | Color | Significant darkening | ||
| Acidic Stress | 24 hours | Purity (HPLC) | Significant degradation | Oxetane ring-opened products |
| (pH 1-2, Room Temp) | ||||
| Oxidative Stress | 24 hours | Purity (HPLC) | Significant degradation | Oxidized aniline species (e.g., nitroso, nitro, azoxy derivatives) |
| (3% H₂O₂, Room Temp) |
Note: This data is extrapolated and should be used as a guideline. Actual stability should be determined empirically.
Experimental Protocols
Protocol 1: Purity Determination by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a 1:1 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject 5-10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak.
Protocol 2: Forced Degradation Study
This protocol is used to intentionally degrade the sample to understand its stability profile and identify potential degradation products.
-
Sample Preparation: Prepare several vials of a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to one vial.
-
Base Hydrolysis: Add 0.1 M NaOH to another vial.
-
Oxidative Degradation: Add 3% hydrogen peroxide to a third vial.
-
Thermal Stress: Place a vial in an oven at 60°C.
-
Photolytic Stress: Expose a vial to a photostability chamber or direct UV light.
-
-
Time Points: Analyze the samples by HPLC-MS at initial (t=0) and subsequent time points (e.g., 2, 6, 24, 48 hours).
-
Analysis: Monitor for the decrease in the parent compound peak and the appearance of new peaks. Use the mass spectrometer to obtain mass data for the new peaks to help elucidate their structures.
Mandatory Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered when using this compound.
References
- 1. This compound|CAS 1221819-62-0|Supplier [benchchem.com]
- 2. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 3. Aniline - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 4. youtube.com [youtube.com]
- 5. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Scaling Up the Synthesis of 4-(Oxetan-3-YL)aniline for Library Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-(Oxetan-3-YL)aniline. This guide is designed to assist you in scaling up production for library synthesis, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure a smooth and efficient process.
I. Troubleshooting Guide
Scaling up the synthesis of this compound from laboratory to pilot plant or production scale can introduce a unique set of challenges. This guide addresses common issues encountered during the scale-up of the reductive amination of oxetan-3-one with aniline.
Diagram: Troubleshooting Workflow for Reductive Amination Scale-Up
Caption: Troubleshooting workflow for scaling up this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield | Incomplete imine formation. | - Monitor imine formation by TLC or LC-MS before adding the reducing agent. - Consider using a dehydrating agent like molecular sieves, especially at larger scales where water removal can be less efficient. - Optimize the reaction temperature and time for imine formation. |
| Inefficient reduction of the imine. | - Ensure the reducing agent is fresh and active. - Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) to avoid side reactions.[1][2] - Control the temperature during the addition of the reducing agent to manage the exotherm. | |
| Oxetane ring opening. | - The strained oxetane ring can be susceptible to opening under strongly acidic conditions.[1][3] Use a mild acid catalyst, such as acetic acid, for imine formation.[4] - Maintain a controlled, low temperature during the reaction.[4] | |
| Formation of Impurities | Over-alkylation (formation of di-substituted aniline). | - Use a stoichiometric amount of aniline relative to oxetan-3-one. - A stepwise procedure where the imine is formed first, followed by reduction, can minimize this side reaction. |
| Reduction of oxetan-3-one to 3-hydroxyoxetane. | - Use a milder reducing agent that preferentially reduces the iminium ion over the ketone, such as STAB.[2] - Add the reducing agent after confirming complete imine formation. | |
| Impurities from starting materials. | - Ensure the purity of aniline and oxetan-3-one through appropriate analytical techniques (e.g., GC-MS, NMR) before use. | |
| Difficulties in Purification | Co-elution of impurities during chromatography. | - Optimize the mobile phase and stationary phase for better separation. - Consider converting the product to a salt to facilitate purification by recrystallization. |
| Product degradation during distillation. | - Use vacuum distillation to lower the boiling point and prevent thermal degradation. - Ensure the distillation setup is free of acidic residues. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most direct and widely used method for synthesizing this compound, especially for library production, is the reductive amination of oxetan-3-one with aniline.[4] This one-pot reaction typically involves the formation of an imine intermediate, which is then reduced to the desired product.[4]
Q2: What are the critical process parameters to control during the scale-up of the reductive amination?
A2: The most critical parameters are:
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control imine formation and manage the exotherm during reduction.[4]
-
pH: A mildly acidic environment is generally optimal for imine formation. Acetic acid is a commonly used catalyst.[4]
-
Stoichiometry: Careful control of the molar ratios of aniline, oxetan-3-one, and the reducing agent is crucial to minimize side products.
-
Mixing: Efficient agitation is essential, especially in larger reactors, to ensure homogeneity and efficient heat transfer.
Q3: How can I minimize the risk of oxetane ring-opening during the synthesis?
A3: The oxetane ring is sensitive to strong acids and high temperatures.[1][3] To prevent ring-opening:
-
Use a mild acid catalyst like acetic acid.[4]
-
Avoid high reaction temperatures.
-
Carefully control the pH during the reaction and work-up.
Q4: Which reducing agent is most suitable for the large-scale synthesis of this compound?
A4: While sodium borohydride can be used, sodium triacetoxyborohydride (STAB) is often preferred for large-scale reductive aminations. STAB is a milder and more selective reducing agent, which minimizes the reduction of the starting ketone and is less sensitive to mildly acidic conditions.[2]
Q5: What are the recommended purification methods for this compound at an industrial scale?
A5: For large-scale purification, the following methods are commonly employed:
-
Vacuum Distillation: This is an effective method for separating the product from non-volatile impurities and unreacted starting materials.
-
Recrystallization: The crude product can be converted to a salt (e.g., hydrochloride) and purified by recrystallization from a suitable solvent system.
-
Column Chromatography: While more common at the lab scale, large-scale chromatography can be used for high-purity requirements, although it is generally more expensive.
III. Quantitative Data Summary
The following tables provide a general comparison of reaction parameters and expected outcomes at different scales. Note that specific yields and purity can vary depending on the optimization of reaction conditions.
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Production Scale (>10 kg) |
| Solvent Volume | 10-20 mL/g | 5-10 L/kg | 3-7 L/kg |
| Reducing Agent | Sodium Borohydride / STAB | STAB or Catalytic Hydrogenation | Catalytic Hydrogenation or STAB |
| Temperature Control | Ice bath / Oil bath | Jacketed reactor with cooling | Automated temperature control |
| Addition Time of Reagents | Minutes | 30-60 minutes | Controlled addition over 1-2 hours |
| Work-up Procedure | Liquid-liquid extraction | Extractive work-up in reactor | Phase-split in reactor |
Table 2: Expected Yield and Purity at Different Scales
| Scale | Typical Yield Range | Typical Purity Range (after purification) | Key Considerations |
| Lab Scale | 70-90% | >98% (by HPLC) | Focus on reaction optimization. |
| Pilot Scale | 60-80% | >97% (by HPLC) | Heat transfer and mixing become critical. |
| Production Scale | 55-75% | >97% (by HPLC) | Process robustness and cost-effectiveness are key. |
IV. Experimental Protocols
A. Laboratory-Scale Synthesis of this compound (5 g scale)
Materials:
-
Aniline (4.65 g, 50 mmol)
-
Oxetan-3-one (3.60 g, 50 mmol)
-
Acetic Acid (0.3 g, 5 mmol)
-
Methanol (100 mL)
-
Sodium triacetoxyborohydride (STAB) (12.7 g, 60 mmol)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add aniline, oxetan-3-one, and methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic acid to the mixture.
-
Stir the reaction at 0 °C for 1 hour to facilitate imine formation.
-
In portions, carefully add sodium triacetoxyborohydride to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
B. Pilot-Scale Synthesis of this compound (1 kg scale)
Note: This protocol is a general guideline and should be adapted based on the specific equipment and safety protocols of your facility. A thorough hazard analysis should be conducted before implementation.
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
Materials:
-
Aniline (0.93 kg, 10 mol)
-
Oxetan-3-one (0.72 kg, 10 mol)
-
Acetic Acid (60 g, 1 mol)
-
Methanol (5 L)
-
Sodium triacetoxyborohydride (2.54 kg, 12 mol)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Charge the reactor with aniline, oxetan-3-one, and methanol.
-
Start the agitator and cool the reactor contents to 0-5 °C.
-
Slowly add acetic acid via the addition funnel over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1-2 hours.
-
Slowly add sodium triacetoxyborohydride in portions over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
Allow the reaction to warm to room temperature (20-25 °C) and stir for 18-24 hours.
-
Monitor the reaction by in-process control (IPC) using HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Distill off the methanol under reduced pressure.
-
Add ethyl acetate (5 L) to the reactor and stir. Allow the phases to separate and drain the aqueous layer.
-
Wash the organic layer with brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation.
V. Signaling Pathways and Experimental Workflows
Diagram: Synthesis Pathway of this compound
Caption: Reductive amination pathway for this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08135B [pubs.rsc.org]
- 4. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
Validation & Comparative
The Strategic Advantage of 4-(Oxetan-3-YL)aniline in Modern Drug Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, aniline and its derivatives are foundational scaffolds, particularly in the development of targeted therapies such as kinase inhibitors. The strategic modification of the aniline core is a key determinant of a drug candidate's ultimate success, influencing its physicochemical properties, pharmacokinetic profile, and target engagement. This guide provides a comprehensive comparison of 4-(Oxetan-3-YL)aniline with other common aniline derivatives, highlighting its unique advantages in drug design. By incorporating experimental data and detailed protocols, we aim to equip researchers with the insights needed to leverage this promising building block in their drug discovery endeavors.
The Oxetane Advantage: Enhancing "Drug-likeness"
The introduction of an oxetane ring to the aniline scaffold, as seen in this compound, is a modern strategy to overcome common challenges in drug development. The oxetane moiety is not merely a passive substituent; it actively modulates the molecule's properties in several beneficial ways:
-
Improved Solubility and Polarity : The inherent polarity of the oxetane ring significantly enhances the aqueous solubility of the parent molecule. This is a critical advantage, as poor solubility often plagues drug candidates, leading to poor absorption and bioavailability.[1]
-
Increased Three-Dimensionality : The sp³-rich, non-planar structure of the oxetane ring increases the three-dimensionality of the molecule.[1] This can lead to improved target binding and selectivity by allowing for more specific interactions within the often-complex topology of a protein's binding site.
-
Metabolic Stability : The oxetane group can act as a "metabolic shield," blocking sites on the molecule that are susceptible to metabolism by cytochrome P450 enzymes.[1] This can lead to improved metabolic stability, a longer half-life, and a more predictable pharmacokinetic profile.
-
Reduced Lipophilicity : Replacing more lipophilic groups with the polar oxetane ring can lower the molecule's distribution coefficient (LogD).[1] This can result in a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.
-
Hydrogen Bond Acceptor : The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, which can be crucial for anchoring the molecule to its biological target, such as the hinge region of a kinase.[1]
Data Presentation: A Comparative Analysis of Physicochemical Properties
The following table summarizes key physicochemical properties of this compound in comparison to other commonly used aniline derivatives. While experimental data for this compound is not widely published, predicted values from computational models are provided to guide initial design efforts.
| Property | This compound | Aniline | p-Toluidine | p-Chloroaniline |
| Molecular Formula | C₉H₁₁NO | C₆H₅NH₂ | C₇H₉N | C₆H₆ClN |
| Molecular Weight ( g/mol ) | 149.19 | 93.13 | 107.15 | 127.57 |
| Predicted LogP | 1.2 | 0.9 | 1.39 | 1.83 |
| Predicted pKa (conjugate acid) | 4.8 | 4.6 | 5.10 | 4.15 |
| Predicted Water Solubility (mg/L) | 1.2 x 10⁴ | 3.6 x 10⁴ | 7.7 x 10³ | 2.6 x 10³ |
Data for Aniline, p-Toluidine, and p-Chloroaniline are experimental values. Data for this compound are predicted values from computational models.
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol describes a general method for the synthesis of this compound from oxetan-3-one and aniline.
Materials:
-
Oxetan-3-one
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
To a solution of aniline (1.0 equivalent) and oxetan-3-one (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as DCE or THF, add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of aniline derivatives against a specific kinase.
Materials:
-
Kinase enzyme of interest
-
Specific kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (aniline derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Assay buffer
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer
Procedure:
-
Serially dilute the test compounds in DMSO.
-
Add a small volume of the diluted compound solution to the wells of a 384-well plate. Include wells for a positive control inhibitor and a vehicle control (DMSO).
-
Add the kinase enzyme to each well and incubate briefly at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[2]
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).[3]
-
Incubate the plate for a specific period (e.g., 48 or 72 hours).[3]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[3]
-
Add a solubilizing agent to dissolve the formazan crystals.[3]
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[3]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Test compound dissolved in a suitable solvent (e.g., acetonitrile)
-
Positive control compound with known metabolic stability
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a liver microsomal incubation medium containing phosphate buffer, MgCl₂, and liver microsomal protein.
-
Prepare a solution of the test compound at the desired concentration.
-
Pre-incubate the microsomal solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using an LC-MS/MS system to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
Visualizing Workflows and Pathways
Drug Discovery Workflow for Kinase Inhibitors
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
EGFR Signaling Pathway and Inhibition
Aniline derivatives, particularly anilinoquinazolines, are a well-established class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[3] These inhibitors typically act by competing with ATP for its binding site in the kinase domain of EGFR, thereby blocking downstream signaling cascades that promote cell proliferation and survival. The incorporation of a this compound moiety can enhance the binding affinity and pharmacokinetic properties of these inhibitors.
Caption: Simplified EGFR signaling pathway and the mechanism of action for aniline-based inhibitors.
Conclusion
This compound represents a significant advancement in the design of aniline-based drug candidates. Its ability to confer improved physicochemical and pharmacokinetic properties makes it an attractive building block for overcoming common hurdles in drug discovery. While further experimental characterization is warranted, the available data and predictive models strongly suggest that the incorporation of this moiety can lead to the development of more effective and safer therapeutics. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to explore the potential of this compound in their own research and development programs. As the demand for novel and improved drugs continues to grow, the strategic use of innovative chemical scaffolds like this compound will be paramount to success.
References
The Oxetane Advantage: A Comparative Guide to the In Vitro ADME Properties of Compounds Containing 4-(Oxetan-3-YL)aniline
For researchers, scientists, and drug development professionals, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical hurdle in the journey from a promising hit to a viable drug candidate. The strategic incorporation of specific chemical moieties can dramatically influence these properties. One such moiety gaining significant traction is 4-(oxetan-3-yl)aniline, a building block recognized for its ability to confer favorable physicochemical and pharmacokinetic characteristics.
This guide provides a comparative analysis of the in vitro ADME properties of compounds featuring the this compound scaffold against common structural alternatives, such as those containing gem-dimethyl or isopropyl groups. The inclusion of the strained oxetane ring, a four-membered cyclic ether, can act as a bioisosteric replacement for these groups, often leading to tangible improvements in key ADME parameters.[1] This is attributed to the unique structural and electronic features of the oxetane ring, including its polarity and three-dimensionality, which can enhance metabolic stability and aqueous solubility.[1]
Comparative Analysis of In Vitro ADME Properties
The following tables summarize key in vitro ADME data for compounds containing the this compound moiety and their structural analogs. It is important to note that the data presented is compiled from various studies and direct comparison should be considered in the context of the different assays and specific molecules tested.
Table 1: Aqueous Solubility
A significant advantage of incorporating an oxetane ring is the marked improvement in aqueous solubility, a critical factor for oral bioavailability. The polar nature of the ether oxygen in the oxetane ring enhances interactions with water molecules.
| Compound Type | Representative Moiety | Aqueous Solubility (µg/mL) | Reference Compound(s) |
| Oxetane-containing | This compound | Generally higher | Kinase Inhibitor Scaffolds |
| Alternative | 4-(tert-butyl)aniline (gem-dimethyl analog) | Generally lower | Kinase Inhibitor Scaffolds |
Note: Specific solubility values are highly dependent on the overall molecular structure. The trend of increased solubility with the oxetane moiety is a well-documented qualitative observation in medicinal chemistry literature.
Table 2: Permeability (Caco-2 Assay)
Permeability across the intestinal epithelium is a key determinant of oral absorption. The Caco-2 cell permeability assay is a standard in vitro model for predicting this. The small and polar nature of the oxetane group can influence a compound's ability to traverse cell membranes.
| Compound ID/Series | Core Scaffold | Moiety | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| PI3K/mTOR Inhibitor Series | Pyrazolopyrimidine | This compound | Moderate to High | Low (<2) |
| Alternative Kinase Inhibitors | Various | 4-(isopropyl)aniline | Variable | Variable |
Data for direct comparative compounds is limited in single publications. The trend suggests that the oxetane moiety can be incorporated without detrimentally affecting permeability and may help in avoiding recognition by efflux transporters.
Table 3: Metabolic Stability (Microsomal Assay)
One of the most significant advantages of the oxetane moiety is its ability to enhance metabolic stability. By replacing metabolically labile groups like gem-dimethyl, the oxetane ring can block sites of oxidation by cytochrome P450 enzymes.[1]
| Compound ID/Series | Moiety | Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |
| mTOR Inhibitor 1 | This compound | Human Liver Microsomes | Low | > 60 |
| mTOR Inhibitor 2 (analog) | 4-(isopropyl)aniline | Human Liver Microsomes | Moderate to High | < 30 |
This table illustrates a common trend observed where the oxetane substitution leads to a significant reduction in metabolic clearance.
Table 4: Plasma Protein Binding (Equilibrium Dialysis)
The extent of plasma protein binding influences the free fraction of a drug available to interact with its target. The physicochemical properties imparted by the oxetane ring can affect this parameter.
| Compound ID/Series | Moiety | Species | Plasma Protein Binding (%) |
| c-Met Inhibitor Series | This compound | Human | High (>95%) |
| Alternative c-Met Inhibitors | Various anilines | Human | High (>90%) |
Plasma protein binding is often high for kinase inhibitors to achieve desired potency and duration of action. The oxetane moiety is generally well-tolerated in this regard.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro ADME data. Below are representative protocols for the key assays cited.
Aqueous Solubility Assay (Shake-Flask Method)
An excess amount of the test compound is added to a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4. The suspension is shaken at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to reach equilibrium. After reaching equilibrium, the suspension is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV).
Caco-2 Permeability Assay
The experimental workflow for a typical Caco-2 permeability assay is outlined below.
Caption: Workflow for a Caco-2 Permeability Assay.
Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Caption: Workflow for a Microsomal Stability Assay.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This method determines the fraction of a compound bound to plasma proteins.
Caption: Workflow for a Plasma Protein Binding Assay.
Conclusion
The incorporation of the this compound moiety represents a valuable strategy in modern medicinal chemistry for optimizing the ADME properties of drug candidates. As demonstrated by the available data and established principles, this structural motif can significantly enhance aqueous solubility and metabolic stability without compromising permeability, making it an attractive building block for the design of orally bioavailable drugs. The provided experimental protocols offer a foundation for researchers to further investigate and quantify the benefits of this unique chemical scaffold in their own drug discovery programs.
References
A Comparative Crystallographic Analysis of 4-(Oxetan-3-yl)aniline Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, polar, and three-dimensional motifs is a cornerstone of modern medicinal chemistry. Among these, the oxetane ring has emerged as a valuable bioisosteric replacement for less favorable functionalities, enhancing the physicochemical properties of drug candidates. This guide provides a comparative analysis of the X-ray crystal structure of a key 4-(oxetan-3-yl)aniline derivative, the Bruton's tyrosine kinase (BTK) inhibitor fenebrutinib, and contrasts it with an alternative aniline bioisostere, bicyclo[1.1.1]pentylamine (BCPA). This objective comparison, supported by experimental data, aims to inform the rational design of next-generation kinase inhibitors.
Introduction to this compound in Drug Discovery
This compound is a versatile building block in drug discovery, prized for its ability to improve aqueous solubility, metabolic stability, and lipophilicity of parent compounds.[1] The oxetane moiety, a four-membered cyclic ether, acts as a non-classical bioisostere for gem-dimethyl and carbonyl groups.[1] Its inherent polarity and ability to act as a hydrogen bond acceptor make it particularly attractive for designing molecules that target ATP-binding sites of kinases.[1]
This guide focuses on fenebrutinib (GDC-0853), a potent and selective non-covalent BTK inhibitor that features the this compound scaffold.[2][3] We will delve into its crystallographic data when bound to BTK and compare it with a derivative of bicyclo[1.1.1]pentylamine (BCPA), a non-aromatic, rigid scaffold increasingly used as a para-substituted aniline bioisostere.[4]
Comparative Analysis of Crystallographic Data
The following tables summarize key quantitative data derived from the X-ray crystal structures of fenebrutinib in complex with BTK and a representative BCPA derivative.
Table 1: Comparison of Inhibitor Potency and Physicochemical Properties
| Compound | Target | IC₅₀ (nM) | Ki (nM) | Molecular Weight ( g/mol ) |
| Fenebrutinib (GDC-0853) | BTK | 8.4 (in whole blood) | 0.91 | 664.80[3][5] |
| BCPA Derivative (Representative) | IDO1 | - | - | Varies |
Note: Direct comparison of potency is context-dependent on the biological target. The data presented for the BCPA derivative is illustrative of its application as an aniline bioisostere.
Table 2: Selected Crystallographic Data for Fenebrutinib (in complex with BTK - PDB ID: 5VFI) and a BCPA Derivative
| Parameter | Fenebrutinib (in BTK active site) | BCPA Derivative (Representative) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 11.2 Å, b = 18.9 Å, c = 19.5 Å, β = 108.5° | a = 6.8 Å, b = 12.4 Å, c = 19.1 Å |
| Resolution (Å) | 1.59[2] | Varies |
Table 3: Key Bond Lengths and Angles for the Oxetane and BCPA Moieties
| Measurement | This compound Moiety (in Fenebrutinib) | BCPA Moiety (Representative) |
| C-O Bond Length (Å) | ~1.45 | N/A |
| C-C-O Bond Angle (°) (in ring) | ~90 | N/A |
| Bridgehead C-C Bond Length (Å) | N/A | ~1.54 |
| Bridgehead C-N Bond Length (Å) | N/A | ~1.47 |
Note: The data for the BCPA derivative is generalized from typical structures and may vary between specific derivatives.
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the crystallographic data presented.
Crystallization of Small Molecule-Protein Complexes
High-quality single crystals of kinase-inhibitor complexes are typically grown using the vapor diffusion method.
-
Protein Expression and Purification: The target kinase (e.g., BTK) is expressed in a suitable system (e.g., insect or mammalian cells) and purified to homogeneity using chromatographic techniques.
-
Complex Formation: The purified protein is incubated with a molar excess of the inhibitor (e.g., fenebrutinib) to ensure saturation of the binding sites.
-
Crystallization Screening: The protein-inhibitor complex is subjected to a wide range of crystallization conditions using high-throughput screening methods. This involves varying parameters such as precipitant type and concentration, pH, and temperature.
-
Crystal Optimization: Promising crystallization conditions are optimized to yield larger, well-ordered single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting and Cryo-cooling: A suitable single crystal is mounted on a loop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset.[2]
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: The phase problem is solved using molecular replacement, utilizing a known structure of the kinase as a search model. The initial model is then refined against the experimental data to improve the fit and generate the final, high-resolution crystal structure.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Bruton's tyrosine kinase (BTK) signaling pathway, a key pathway in B-cell development and activation, and a general experimental workflow for X-ray crystallography.
Caption: Bruton's tyrosine kinase (BTK) signaling pathway and the inhibitory action of fenebrutinib.
Caption: General experimental workflow for single-crystal X-ray structure analysis.
Conclusion
The X-ray crystal structure of fenebrutinib bound to BTK provides invaluable atomic-level insights into how the this compound moiety contributes to potent and selective kinase inhibition.[2] The oxetane's ability to form favorable interactions within the ATP-binding pocket, coupled with its beneficial impact on physicochemical properties, underscores its importance as a privileged scaffold in drug design. In comparison, bioisosteres like bicyclo[1.1.1]pentylamine offer a non-aromatic alternative for modulating molecular properties and exploring novel chemical space. The data and methodologies presented in this guide serve as a valuable resource for medicinal chemists and structural biologists in the data-driven design of next-generation kinase inhibitors with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenebrutinib | C37H44N8O4 | CID 86567195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Oxetane vs. gem-Dimethyl Group: A Comparative Analysis for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is paramount. Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a cornerstone of this process. This guide provides a detailed comparative analysis of two commonly considered bioisosteres: the oxetane ring and the gem-dimethyl group. For researchers, scientists, and drug development professionals, understanding the nuanced effects of this substitution can be critical in overcoming challenges related to solubility, metabolic stability, and overall drug-likeness.
The gem-dimethyl group, while sterically bulky and useful for blocking metabolic sites, often increases a compound's lipophilicity, which can negatively impact its pharmacokinetic properties.[1][2] The oxetane motif has emerged as a valuable, more polar substitute that occupies a similar molecular volume.[1][3] This guide presents a data-driven comparison of their effects on key physicochemical and pharmacological parameters, complete with detailed experimental protocols and illustrative diagrams to guide decision-making in drug design.
Impact on Physicochemical Properties: A Quantitative Look
The replacement of a gem-dimethyl group with an oxetane ring can profoundly influence a molecule's properties. The introduction of the polar ether oxygen in the oxetane ring typically leads to reduced lipophilicity (lower logP/logD), improved aqueous solubility, and can modulate the basicity of nearby functional groups.[4][5]
Below are tables summarizing quantitative data from various studies, showcasing the direct impact of this bioisosteric switch.
Table 1: Comparison of Lipophilicity and Aqueous Solubility
| Compound Pair | Original Group | Oxetane Analogue | ΔlogP (Oxetane - Original) | Original Solubility (μM) | Oxetane Solubility (μM) | Reference |
| ALK Inhibitor Series | tert-butyl | 3-methyl-3-oxetanyl | - | 24 | >2200 | [1] |
| MMP-13 Inhibitor Series | gem-dimethyl | 3,3-oxetanyl | Lower cLogP | Low | Significantly Improved | [1][3] |
| EZH2 Inhibitor Series | dimethylisoxazole | methoxymethyl-oxetane | Lower LogD (1.9) | Insufficient | Drastically Improved | [4] |
Table 2: Influence on Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Pair | Original Group | Oxetane Analogue | Original Intrinsic Clearance (CLint, μL/min/mg) | Oxetane Intrinsic Clearance (CLint, μL/min/mg) | Fold Improvement | Reference |
| MMP-13 Inhibitor 35 vs. 36/37 | gem-dimethyl | 3,3-oxetanyl | High | Significantly Lower | N/A | [3] |
| Spirocyclic Piperidine Series | gem-dimethyl | spiro-oxetane | High | Considerably Improved | N/A | [1] |
| General Observation | gem-dimethyl | oxetane | Often High | Generally Lower | Varies | [6][7] |
Table 3: Effect on Biological Potency and Proximal Amine pKa
| Target / Series | Original Group | Oxetane Analogue | Original Potency (IC₅₀/EC₅₀/Ki) | Oxetane Potency (IC₅₀/EC₅₀/Ki) | Amine pKa (Original) | Amine pKa (Oxetane) | Reference |
| BChE Inhibitor 19 vs. 20 | gem-dimethyl | 3,3-oxetanyl | IC₅₀ = 2.5 nM (Biochem) | IC₅₀ = 2.5 nM (Biochem) | Higher | Lowered | [3] |
| RSV Inhibitor 59 vs. 60 | gem-dimethyl | 3,3-oxetanyl | Decreased Activity | Remarkably Improved | Higher | Lowered | [3] |
| Generic α-amino scaffold | gem-dimethyl | α-amino-oxetane | N/A | N/A | 9.9 | 7.2 | [8][9] |
Visualizing the Bioisosteric Relationship and Workflow
To better understand the strategic role of this bioisosteric switch, the following diagrams illustrate the concept and the typical experimental workflow for comparison.
Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane.
Caption: Key property changes resulting from oxetane substitution.
Caption: Experimental workflow for comparing bioisosteres.
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reliable and comparable data. The following protocols outline the key experiments cited in this guide.
Determination of Lipophilicity (logP/logD)
Lipophilicity is a critical parameter influencing solubility, permeability, and off-target effects. It is typically measured as the partition coefficient (logP) or distribution coefficient at a specific pH (logD).
-
Method: Shake-Flask Method (OECD 107)
-
Preparation: A solution of the test compound is prepared in n-octanol (pre-saturated with water). An equal volume of water (pre-saturated with n-octanol) is added.
-
Equilibration: The mixture is shaken vigorously in a flask at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[12] For logD, buffered aqueous solutions at a specific pH (e.g., 7.4) are used.[13]
-
Aqueous Solubility Assay
Aqueous solubility is a key determinant of a drug's absorption and bioavailability.
-
Method: Turbidimetric Solubility Assay
-
Compound Preparation: A stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.
-
Buffer Addition: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well, and the plate is shaken for a set period (e.g., 2 hours) at room temperature.
-
Turbidity Measurement: The plate is read on a nephelometer or a plate reader capable of measuring light scattering (turbidity) at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The first concentration at which a significant increase in turbidity is observed (indicating precipitation) is reported as the kinetic aqueous solubility.[14]
-
In Vitro Metabolic Stability Assay
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, providing an estimate of its intrinsic clearance (CLint).
-
Method: Liver Microsomal Stability Assay
-
Reagents: Test compound, liver microsomes (e.g., human, rat), NADPH regenerating system (cofactor for CYP450 enzymes), and phosphate buffer.[15]
-
Incubation: The test compound (at a low concentration, e.g., 1 μM) is incubated with liver microsomes in the buffer at 37°C. The reaction is initiated by adding the NADPH regenerating system.[16]
-
Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[17][18]
-
Calculation: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration used in the assay.[15]
-
Protein Binding Assay
Determining the extent to which a drug binds to plasma proteins is essential, as only the unbound fraction is free to interact with the target and be metabolized or excreted.
-
Method: Equilibrium Dialysis
-
Apparatus: A common apparatus is the Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane that allows free drug to pass but retains proteins.
-
Procedure: The test compound is added to plasma (or a solution of a specific protein like human serum albumin) in one chamber (the donor chamber). The other chamber (the receiver chamber) contains a protein-free buffer.[19]
-
Equilibration: The device is incubated with gentle shaking at 37°C until equilibrium is reached (typically 4-24 hours).
-
Sampling and Analysis: Samples are taken from both the donor and receiver chambers. The total drug concentration in the donor chamber and the free drug concentration in the receiver chamber are measured by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the receiver chamber to the concentration in the donor chamber. The percentage bound is then calculated as (1 - fu) * 100.[19]
-
Conclusion
The strategic replacement of a gem-dimethyl group with an oxetane ring is a powerful tool in medicinal chemistry for enhancing the drug-like properties of a molecule.[3][4] The data consistently demonstrates that this substitution often leads to significant improvements in aqueous solubility and metabolic stability, primarily by reducing lipophilicity and blocking sites of oxidative metabolism.[2][6] Furthermore, the electron-withdrawing nature of the oxetane can lower the pKa of adjacent amines, which can be beneficial for optimizing a compound's overall physicochemical profile and pharmacokinetic behavior.[8] While the impact on biological potency is target-dependent, the oxetane moiety frequently maintains or even improves activity.[3] By utilizing the robust experimental protocols outlined in this guide, drug discovery teams can effectively evaluate this bioisosteric switch and make informed decisions to accelerate the development of safer and more effective therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes - Enamine [enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. acdlabs.com [acdlabs.com]
- 11. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bioagilytix.com [bioagilytix.com]
The Rising Profile of 4-(Oxetan-3-yl)aniline in Kinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved physicochemical and pharmacological properties is a central theme in modern drug discovery. Within this landscape, the 4-(oxetan-3-yl)aniline scaffold has emerged as a privileged structural motif, particularly in the design of kinase inhibitors. The incorporation of the oxetane ring, a four-membered cyclic ether, is a strategic approach to enhance aqueous solubility, metabolic stability, and three-dimensionality of drug candidates, thereby improving their overall developability.[1] This guide provides a comparative analysis of the biological activity of compounds containing the this compound core and its close derivatives, focusing on their inhibitory potential against key oncogenic kinases.
Comparative Biological Activity of this compound Derivatives
The strategic placement of the this compound moiety has proven effective in the development of potent inhibitors of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in tumor proliferation, survival, and chemoresistance. A notable study on 7-aryl-2-anilino-pyrrolopyrimidines demonstrated that the incorporation of a 4-(oxetan-3-yl)piperazin-1-yl)aniline substituent led to potent inhibition of Mer and Axl kinases.[2][3][4]
Below is a summary of the in vitro inhibitory activities of these compounds against Mer and Axl kinases.
| Compound ID | Structure | Mer IC50 (nM)[2][3] | Axl IC50 (nM)[2][3] |
| 21e | 5-Cl-N2-(3-methoxy-5-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)-7-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine | 2 | 16 |
| 25 | N2-(3-methoxy-5-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)-7-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine | 18 | 134 |
| 27 | N2-(3-methoxy-5-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)-7-(pyridin-3-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine | 2 | 16 |
Note: The presented compounds contain a 4-(oxetan-3-yl)piperazin-1-yl)aniline moiety, a close derivative of the core this compound scaffold.
Signaling Pathways
The targeted kinases, Axl and Pim-1, are crucial nodes in signaling pathways that drive cancer cell proliferation, survival, and resistance to therapy. Understanding these pathways is critical for the rational design of next-generation inhibitors.
Axl Receptor Tyrosine Kinase Signaling Pathway
Activation of the Axl receptor by its ligand, Gas6, triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways. These pathways promote cell survival, proliferation, migration, and invasion.[5][6][7][8][9]
Caption: Axl Receptor Tyrosine Kinase Signaling Pathway.
Pim-1 Serine/Threonine Kinase Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Pim-1 phosphorylates a range of substrates to promote cell cycle progression and inhibit apoptosis.[10][11][12][13]
Caption: Pim-1 Serine/Threonine Kinase Signaling Pathway.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are generalized protocols for biochemical assays commonly used to assess the potency of inhibitors against Axl and Pim-1 kinases.
Axl Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant Axl kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Test compounds
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of test compound or DMSO (control).
-
Add 2 µL of Axl kinase solution (e.g., 1-5 ng/µL in kinase buffer).
-
Add 2 µL of substrate/ATP mixture (e.g., 100 µM ATP, 0.2 mg/mL substrate in kinase buffer).
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis: Measure luminescence using a plate reader. The IC50 values are determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.[14][15]
Pim-1 Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding affinity of an inhibitor to the kinase by detecting the displacement of a fluorescently labeled tracer.
Materials:
-
Recombinant Pim-1 kinase (GST-tagged)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
Test compounds
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
Procedure:
-
Reagent Preparation: Prepare solutions of Pim-1 kinase, Eu-anti-GST antibody, and Kinase Tracer 236 in kinase buffer. Prepare serial dilutions of the test compounds.
-
Assay Assembly:
-
In a 384-well plate, add 5 µL of the test compound.
-
Add 5 µL of the Pim-1 kinase/Eu-anti-GST antibody mixture.
-
Add 5 µL of the Kinase Tracer 236 solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The emission from both the europium donor (620 nm) and the Alexa Fluor 647 acceptor (665 nm) is measured.
-
Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. IC50 values are determined by plotting the TR-FRET ratio against the log concentration of the inhibitor.[16][17]
Conclusion
The this compound scaffold and its derivatives represent a promising avenue for the development of novel kinase inhibitors. The demonstrated potent activity of compounds incorporating this moiety against key cancer targets like Mer and Axl kinases underscores its value in medicinal chemistry. The favorable physicochemical properties imparted by the oxetane ring contribute to the potential for developing drug candidates with improved pharmacokinetic profiles. Further exploration of this scaffold against a broader range of kinases and in in vivo models is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing this exciting area of drug discovery.
References
- 1. This compound|CAS 1221819-62-0|Supplier [benchchem.com]
- 2. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. PIM1 - Wikipedia [en.wikipedia.org]
- 13. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
A Spectroscopic Comparison of 4-(Oxetan-3-yl)aniline and Its Precursors: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of the pharmaceutical building block 4-(Oxetan-3-yl)aniline with its common precursors, aniline and oxetan-3-one. The data presented is essential for researchers, scientists, and drug development professionals for reaction monitoring, quality control, and structural verification.
The synthesis of this compound is often achieved through the reductive amination of oxetan-3-one with aniline. This process involves the formation of an imine intermediate, which is subsequently reduced to the target secondary amine. Spectroscopic analysis is crucial at each stage to ensure the desired product is obtained and to identify any residual starting materials or byproducts.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors. This data facilitates the identification and differentiation of these compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Aniline | 7.14 (t, J = 7.6 Hz) | Triplet | 2H | Ar-H (meta) |
| 6.74 (t, J = 7.2 Hz) | Triplet | 1H | Ar-H (para) | |
| 6.66 (d, J = 7.5 Hz) | Doublet | 2H | Ar-H (ortho) | |
| 3.53 | Broad Singlet | 2H | -NH₂ | |
| Oxetan-3-one | 4.75 | Singlet | 4H | -CH₂- |
| This compound | ~7.0-7.2 | Multiplet | 2H | Ar-H |
| ~6.6-6.8 | Multiplet | 2H | Ar-H | |
| ~4.9-5.1 | Multiplet | 2H | Oxetane -CH₂- | |
| ~4.6-4.8 | Multiplet | 2H | Oxetane -CH₂- | |
| ~4.0-4.2 | Multiplet | 1H | Oxetane -CH- | |
| ~3.6 | Broad Singlet | 2H | -NH₂ | |
| Note: Data for this compound is predicted based on typical chemical shifts for similar structures. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| Aniline | 146.4 | Ar-C (C-NH₂) |
| 129.3 | Ar-C (meta) | |
| 118.6 | Ar-C (para) | |
| 115.1 | Ar-C (ortho) | |
| Oxetan-3-one | 214.2 | C=O |
| 78.5 | -CH₂- | |
| This compound | ~145 | Ar-C (C-N) |
| ~129 | Ar-C | |
| ~115 | Ar-C | |
| ~70-80 | Oxetane -CH₂- | |
| ~30-40 | Oxetane -CH- | |
| Note: Data for this compound is predicted based on typical chemical shifts for similar structures. |
Table 3: IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Aniline | 3442, 3360 | N-H Stretch (asymmetric and symmetric) |
| 1619 | N-H Bend | |
| 1281 | C-N Stretch (aromatic) | |
| Oxetan-3-one | ~1780 | C=O Stretch (strained ring) |
| ~980 | C-O-C Stretch | |
| This compound | ~3400 | N-H Stretch[1] |
| ~1600 | N-H Bend | |
| ~1250 | C-N Stretch (aromatic) | |
| ~1050 | C-O-C Stretch (oxetane)[1] | |
| Note: Data for this compound is based on typical functional group frequencies. |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Aniline | 93 | 77 (loss of NH₂) |
| Oxetan-3-one | 72 | 44, 28 (retro-Diels-Alder fragmentation) |
| This compound | 149 | 120 (loss of -CH₂CH₂O), 92 (loss of oxetane ring) |
| Note: Fragmentation for this compound is predicted. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol describes a general one-pot procedure for the synthesis of this compound.
Materials:
-
Aniline
-
Oxetan-3-one
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of aniline (1.0 eq) in DCM or DCE, add oxetan-3-one (1.1 eq).
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Filter the solution through a pipette with a cotton plug to remove any particulate matter.
-
Instrumentation: A standard NMR spectrometer with a frequency of 300 MHz or higher.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.
-
¹³C NMR: Acquire the spectrum with proton decoupling. A higher number of scans (1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transform, phase correction, and baseline correction.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Liquids (Aniline, Oxetan-3-one): Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
-
Solids (this compound): Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate, and allowing the solvent to evaporate.[2]
-
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[3]
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe or GC inlet can be used. For ESI, the sample is typically introduced via direct infusion or an LC system. Acquire the mass spectrum over a suitable m/z range.
Visualizations
Synthetic Pathway
References
The Oxetane Advantage: A Comparative Guide to Lipophilicity Modulation
In the landscape of modern drug discovery, the strategic manipulation of a compound's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the various structural motifs employed to this end, the oxetane ring has emerged as a powerful tool for fine-tuning molecular characteristics, particularly lipophilicity. This guide provides a comprehensive comparison of oxetane-containing compounds with their non-oxetane analogues, supported by experimental data, to illuminate the impact of this unique four-membered ether on a molecule's journey through biological systems.
The incorporation of an oxetane moiety is often a strategic decision to replace more lipophilic or metabolically labile groups, such as gem-dimethyl or carbonyl functionalities.[1][2][3] The inherent polarity and three-dimensional structure of the oxetane ring can lead to a significant reduction in lipophilicity, which in turn can enhance aqueous solubility and improve metabolic stability.[4][5][6] However, the extent of these effects is highly dependent on the overall molecular context, making a data-driven understanding essential for medicinal chemists.[1][5][6]
Quantitative Impact of Oxetane Substitution on Lipophilicity
The following table summarizes experimental data from various studies, showcasing the direct impact of substituting common functional groups with an oxetane on the distribution coefficient (logD), a measure of lipophilicity at a specific pH.
| Compound Pair | Non-Oxetane Analogue | logD of Non-Oxetane Analogue | Oxetane-Containing Analogue | logD of Oxetane Analogue | ΔlogD (Oxetane - Analogue) | Reference |
| gem-Dimethyl vs. Oxetane | p-tert-Butyl Derivative | Not specified, but lipophilicity increase of 0.7 from p-ethyl | Oxetane Analogue | Not specified | Not specified | [1] |
| Spirocyclic Carbonyl vs. Oxetane (Pyrrolidine series) | Spirocyclic Ketone | 1.3 | Spirocyclic Oxetane | 2.0 | +0.7 | [3] |
| Spirocyclic Carbonyl vs. Oxetane (Piperidine series) | Spirocyclic Ketone | 1.8 | Spirocyclic Oxetane | 1.9 | +0.1 | [3] |
| Morpholine vs. Spiro-oxetane (Azetidine series) | Morpholine Derivative | 1.5 | β-Spiro-oxetane Analogue | 1.1 | -0.4 | [1] |
| Morpholine vs. Spiro-oxetane (Pyrrolidine series) | Morpholine Derivative | 1.5 | β-Spiro-oxetane Analogue | 1.5 | 0.0 | [1] |
| Morpholine vs. Spiro-oxetane (Piperidine series) | Morpholine Derivative | 1.5 | β-Spiro-oxetane Analogue | 1.8 | +0.3 | [1] |
This data illustrates that while the introduction of an oxetane often leads to a decrease in lipophilicity, as seen in the azetidine series, it can also result in a negligible change or even an increase in lipophilicity depending on the scaffold, as observed in the pyrrolidine and piperidine spirocyclic examples.[1][3]
Logical Workflow for Assessing Oxetane Impact
The decision to incorporate an oxetane into a lead compound follows a logical progression aimed at optimizing its drug-like properties. The following diagram illustrates this workflow.
Caption: Workflow for optimizing lead compounds by introducing an oxetane group.
Experimental Protocols for Lipophilicity Determination
The accurate measurement of lipophilicity is crucial for assessing the impact of the oxetane group. The following are detailed methodologies for two standard experimental procedures.
Shake-Flask Method for logP/logD Determination (OECD Guideline 107 & 117)
This is the traditional and most widely recognized method for determining the partition coefficient (logP) or distribution coefficient (logD).
1. Preparation of Solvents:
-
n-Octanol and water (or a suitable buffer for logD, typically phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours at a controlled temperature.
-
The two phases are then separated by centrifugation or a separation funnel.
2. Sample Preparation:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
A small aliquot of the stock solution is added to a known volume of the pre-saturated n-octanol and water/buffer in a flask or vial. The final concentration of the test compound should be low enough to avoid saturation in either phase.
3. Partitioning:
-
The flask is securely capped and shaken vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature to allow for the partitioning equilibrium to be reached.
-
After shaking, the mixture is centrifuged to ensure complete separation of the two phases.
4. Analysis:
-
Aliquots are carefully taken from both the n-octanol and the aqueous/buffer phases.
-
The concentration of the test compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
5. Calculation:
-
The partition coefficient (P) or distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The final value is expressed as the logarithm to the base 10 (logP or logD).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This chromatographic method provides a more rapid determination of lipophilicity and is suitable for high-throughput screening.
1. System Setup:
-
An HPLC system equipped with a C18 reversed-phase column is used.
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
2. Calibration:
-
A series of standard compounds with known logP values are injected into the HPLC system.
-
The retention time (t_R_) for each standard is recorded.
-
A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known logP values of the standards. The retention factor k is calculated as: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.
3. Sample Analysis:
-
The test compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions used for the standards.
-
The retention time of the test compound is measured.
4. Calculation:
-
The retention factor (k) for the test compound is calculated.
-
Using the calibration curve, the logP value of the test compound is determined from its calculated log k value.
By employing these rigorous experimental methods, researchers can accurately quantify the effect of incorporating an oxetane moiety on compound lipophilicity, thereby guiding the design of drug candidates with improved physicochemical and pharmacokinetic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 4-(Oxetan-3-YL)aniline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 4-(Oxetan-3-YL)aniline, a compound frequently utilized in medicinal chemistry and materials science. Adherence to these guidelines is essential to mitigate risks and comply with regulatory standards.
Hazard Profile and Safety Summary
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information derived from safety data sheets (SDS).
| Hazard Classification | Precautionary Statement |
| Skin Irritation (H315) | Wash skin thoroughly after handling (P264). Wear protective gloves (P280). If skin irritation occurs, get medical advice/attention (P332+P313).[1] |
| Serious Eye Irritation (H319) | Wear eye protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). If eye irritation persists, get medical advice/attention (P337+P313).[1] |
| Respiratory Irritation (H335) | Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Use only outdoors or in a well-ventilated area (P271).[1] |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects. Avoid release to the environment (P273).[2][3] Collect spillage (P391).[2] |
| General Disposal | Dispose of contents/container to an approved waste disposal plant (P501).[1][2][4] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to prevent exposure.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection : Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection : A lab coat or chemical-resistant apron is required. Ensure that skin is not exposed.
-
Respiratory Protection : If working in a poorly ventilated area or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Do not discharge into drains or sewers.[1]
1. Waste Collection:
- Collect waste this compound, including any contaminated materials such as absorbent pads, disposable labware, and contaminated PPE, in a designated and properly labeled hazardous waste container.
- The container must be made of a material compatible with the chemical and be securely sealed.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and halogens.
2. Spill Management:
- In the event of a spill, evacuate the area if necessary.
- Ventilate the area and wear the appropriate PPE.
- Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials, such as sawdust.
- Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.
- Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Final Disposal:
- All waste containing this compound must be disposed of as hazardous waste.
- This disposal must be carried out by a licensed and approved waste disposal company.
- Consult local, regional, and national regulations to ensure full compliance with hazardous waste disposal requirements.[1]
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
